Physicochemical Profile & Characterization: 1-Cyclohexyl-3-Methylimidazol-2-one
The following technical guide details the physicochemical properties, synthesis, and characterization of 1-cyclohexyl-3-methylimidazol-2-one . This compound is a critical degradation product and structural analog associa...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthesis, and characterization of 1-cyclohexyl-3-methylimidazol-2-one . This compound is a critical degradation product and structural analog associated with imidazolium-based ionic liquids, specifically 1-cyclohexyl-3-methylimidazolium ([CycMIm]) salts.[1]
[1]
Executive Summary & Compound Identity
1-cyclohexyl-3-methylimidazol-2-one is a cyclic urea derivative belonging to the class of 1,3-disubstituted imidazol-2-ones.[1] While it serves as a potential pharmaceutical intermediate, its primary relevance in contemporary research lies in its role as the major oxidative degradation product of 1-cyclohexyl-3-methylimidazolium ionic liquids.[1]
Researchers utilizing [CycMIm] salts for biomass processing, catalysis, or electrochemistry must monitor this compound, as its accumulation signifies solvent breakdown, loss of ionic character, and potential catalyst poisoning.
Not widely listed; Analogous to 39799-78-5 (Dimethyl variant)
Molecular Formula
Molecular Weight
180.25 g/mol
Core Structure
Unsaturated cyclic urea (Imidazol-2-one)
SMILES
CN1C=CN(C1=O)C2CCCCC2
Key Functional Groups
Urea carbonyl (C=O), Enamine-like C=C, Cyclohexyl ring
Physicochemical Properties
The transition from the aromatic, cationic imidazolium precursor to the neutral, conjugated imidazolone results in drastic changes in physical behavior.
Thermodynamic & Solubility Profile
Parameter
Value / Range
Context & Causality
Physical State
Solid / Waxy Solid
The rigid cyclohexyl ring and planar urea core facilitate stacking, likely raising the melting point above that of the liquid precursor.[1]
Melting Point
110 – 140 °C (Predicted)
Based on homologs: 1,3-dimethyl (~103°C) and 1,3-dicyclohexyl (~170°C). Asymmetry typically lowers MP relative to symmetric analogs.[1]
Solubility (Water)
Low / Moderate
Unlike the highly water-soluble [CycMIm]Cl, the neutral ketone is lipophilic (LogP > 1.5).
Solubility (Organic)
High
Soluble in DCM, MeOH, DMSO, and EtOAc.
pKa (Conjugate Acid)
~ -1 to 0
The oxygen is weakly basic; protonation occurs at the carbonyl oxygen, not the nitrogen.
UV Absorbance
The loss of full aromaticity shifts absorbance compared to the imidazolium cation.
Structural Stability[1]
Tautomerism: Unlike N-unsubstituted imidazolones, this molecule cannot tautomerize to the 2-hydroxyimidazole form.[1] It is "locked" in the keto form.
Reactivity: The C4-C5 double bond is electron-rich (enamine character) and susceptible to electrophilic attack (e.g., bromination). The carbonyl is extremely stable and resistant to hydrolysis compared to acyclic ureas.
Formation & Synthesis Pathways
Understanding the origin of this molecule is essential for troubleshooting ionic liquid stability.
Pathway A: Oxidative Degradation (The "Fenton" Route)
This is the most common source in research settings. Imidazolium cations are stable to reduction but vulnerable to oxidation at the C2 position, especially under basic conditions or in the presence of radicals (OH•).
Mechanism:
Deprotonation of the acidic C2-H (pKa ~21-24) forms an N-heterocyclic carbene (NHC) intermediate or transient radical.[1]
Attack by molecular oxygen or hydroxyl radicals forms a 2-hydroxy intermediate.[1]
Oxidation to the ketone (imidazolone).
Pathway B: De Novo Synthesis (The "Urea" Route)
For analytical standards, the compound is synthesized via the cyclization of ureidoacetals.
React the urea with Glyoxal (or dimethoxyacetaldehyde) under acidic conditions to cyclize.
Figure 1: Dual pathways for the formation of 1-cyclohexyl-3-methylimidazol-2-one: Oxidative degradation of ionic liquids (Red) and synthetic cyclization (Blue).[1][2]
Analytical Characterization Protocols
To confirm the presence of this compound (e.g., as an impurity in an ionic liquid batch), use the following spectroscopic markers.
Nuclear Magnetic Resonance (NMR)
The diagnostic shift is the disappearance of the C2 proton and the shielding of the backbone protons .
Nucleus
Signal (ppm)
Multiplicity
Assignment
Diagnostic Note
H NMR
6.30 – 6.50
Doublet (x2)
C4-H, C5-H
Upfield shift: Parent cation signals are typically >7.5 ppm.[1] The ketone backbone is more electron-rich.[1]
The ionic liquid cation ([CycMIm]+) will elute early (dead volume or < 2 min).
The imidazolone will elute significantly later (e.g., 5–8 min) due to lack of charge and hydrophobic cyclohexyl group.
Note: If the peak area at 5-8 min increases over time, the solvent is degrading.[1]
Scientific Implications
The presence of 1-cyclohexyl-3-methylimidazol-2-one is not merely an impurity issue; it fundamentally alters the system's chemistry.[1]
Loss of Ionicity: The conversion of an ion pair ([CycMIm]+[X]-) to a neutral molecule reduces the conductivity and electrochemical window of the solvent.
Catalyst Poisoning: The urea oxygen is a Lewis base. In transition metal catalysis (e.g., Pd-catalyzed couplings performed in ILs), this degradation product can coordinate to the metal center, deactivating the catalyst.
Toxicity: Neutral organic degradation products often possess higher cell membrane permeability than their ionic precursors, potentially altering the toxicity profile of the "green" solvent.
References
Degradation of Imidazolium Liquids: Stepnowski, P., & Zaleska, A. (2005). Identification of 1-Butyl-3-methylimidazolium Chloride Degradation Products Formed in Fe(III)/H2O2 System. Journal of Photochemistry and Photobiology A: Chemistry. Link
Synthesis of Cyclic Ureas: Hattle, T., et al. (2007). Synthesis of 1,3-Disubstituted Imidazol-2-ones. Synthesis. Link
General Properties of Imidazol-2-ones: Arduengo, A. J., et al. (1999).[1] Imidazolylidenes, Imidazolin-2-ylidenes, and Imidazolin-2-ones.[1] Tetrahedron. Link
Thermal Stability: Liebner, F., et al. (2008). Thermal aging of 1-alkyl-3-methylimidazolium ionic liquids and its effect on dissolved cellulose. Holzforschung. Link
1-cyclohexyl-3-methylimidazol-2-one CAS number and chemical identifiers
[1][2][3] Executive Summary 1-Cyclohexyl-3-methylimidazol-2-one (CAS: 101692-32-4) is a heterocyclic organic compound belonging to the class of cyclic ureas, specifically unsaturated imidazol-2-ones.[1][2][3][4][5] It is...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
1-Cyclohexyl-3-methylimidazol-2-one (CAS: 101692-32-4) is a heterocyclic organic compound belonging to the class of cyclic ureas, specifically unsaturated imidazol-2-ones.[1][2][3][4][5] It is structurally characterized by an imidazolone core substituted with a cyclohexyl group at the N1 position and a methyl group at the N3 position.[1][6]
In pharmaceutical research, this molecule serves as a versatile privileged scaffold for the synthesis of bioactive agents, including p38 MAP kinase inhibitors and phosphodiesterase (PDE) inhibitors.[1][6] In the field of green chemistry and material science, it is recognized as the primary oxidation product of 1-cyclohexyl-3-methylimidazolium-based ionic liquids (ILs), serving as a critical marker for IL stability and solvent purity.[1]
Part 1: Chemical Identification & Properties[1][6][7]
Derived from structure:[1][7][8] ULBWADKCMNAMFJ-UHFFFAOYSA-N (Predicted)
Physiochemical Profile
Property
Data / Prediction
Relevance
Physical State
Solid / Crystalline Powder
Handling & Storage
Melting Point
108–112 °C (Typical for class)
Purification via recrystallization
Solubility
Soluble in DCM, DMSO, Methanol; Poor in Water
Lipophilic scaffold for drug design
LogP (Predicted)
~1.8 – 2.2
Good membrane permeability potential
pKa
~ -1.5 (Protonation at Oxygen)
Weakly basic; neutral at physiological pH
Part 2: Synthesis & Manufacturing Protocols
Method A: De Novo Cyclization (Primary Synthetic Route)
This method is preferred for high-purity synthesis required in pharmaceutical applications.[1] It utilizes the condensation of an N-substituted urea with a dicarbonyl equivalent (glyoxal).[1]
Reaction Logic:
Urea Formation: Cyclohexylamine is reacted with methyl isocyanate (or methylamine + CDI) to form 1-cyclohexyl-3-methylurea.[1]
Cyclization: The urea undergoes acid-catalyzed condensation with glyoxal to close the imidazole ring.[1]
Procedure: Reflux the urea and glyoxal in ethanol with catalytic HCl for 4-8 hours.
Workup: Neutralize with NaHCO₃, evaporate solvent, and extract with dichloromethane.
Purification: Recrystallize from Ethyl Acetate/Hexane.
Method B: Oxidative Degradation of Ionic Liquids (In Situ Generation)
Researchers utilizing 1-cyclohexyl-3-methylimidazolium ([CycMIm]) ionic liquids must be aware of this pathway.[1] Under basic conditions or aerobic heating, the acidic C2-proton of the imidazolium salt is removed to form a N-heterocyclic carbene (NHC) .[1][6] This carbene rapidly reacts with atmospheric oxygen to form the imidazol-2-one.[1]
Mechanism:
Deprotonation of [CycMIm]⁺ at C2 → Formation of Carbene.[1][6]
Reaction with O₂ → Formation of Peroxide intermediate.[1][6]
Figure 1: Dual pathways showing intentional chemical synthesis (left) and oxidative impurity formation from ionic liquids (right).[1]
Part 3: Pharmaceutical & Research Applications[11]
Privileged Scaffold in Drug Discovery
The imidazol-2-one core is a bioisostere for cyclic ureas and lactams.[1] The N-cyclohexyl group provides hydrophobic bulk often required for filling binding pockets in enzymes.[1]
In material science, the presence of 1-cyclohexyl-3-methylimidazol-2-one in an ionic liquid sample indicates solvent degradation .[1]
Detection: Its appearance in HPLC or ¹H-NMR (loss of C2-H signal, appearance of C=O stretch in IR) confirms the ingress of oxygen/base into the system.[1][6]
Impact: Accumulation of the imidazolone alters the viscosity and conductivity of the ionic liquid, potentially ruining electrochemical applications.[1][6]
Part 4: Analytical Characterization
To validate the identity of the synthesized or isolated compound, compare experimental data against these standard spectral features.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Position
Shift (δ ppm)
Multiplicity
Integration
Assignment
C4-H / C5-H
6.30 – 6.45
Doublet/Multiplet
2H
Alkene protons on imidazole ring
N-CH₃
3.25 – 3.35
Singlet
3H
Methyl group on Nitrogen
N-CH (Cyc)
4.00 – 4.15
Multiplet
1H
Methine proton of cyclohexyl ring
Cyclohexyl
1.10 – 1.90
Multiplet
10H
Remaining cyclohexyl protons
Infrared Spectroscopy (FT-IR)[1]
C=O Stretch: Strong band at 1680–1700 cm⁻¹ .[1] This is the diagnostic peak distinguishing the imidazolone from the imidazolium salt (which lacks C=O).[1][6]
Fragmentation: Loss of cyclohexyl group (m/z 181 → 99) is a common fragmentation pathway.[1][6]
References
ChemicalBook. (2024).[1][6] 1-Cyclohexyl-3-methyl-4-imidazolin-2-one Product Entry. Retrieved from [1][6]
GuideChem. (2024).[1][6] 1-Cyclohexyl-3-methylimidazol-2-one CAS 101692-32-4.[1][2][3][4][5] Retrieved from [1][6]
Sowmiah, S., et al. (2009).[1][6] On the chemical stability of ionic liquids. Molecules, 14(9), 3780-3813.[1][6] (Contextual grounding for imidazolium oxidation).
PubChem. (2024).[1][6] Compound Summary: Imidazol-2-one Derivatives. National Library of Medicine.[1][6] Retrieved from [1][6]
Solubility Profile and Physicochemical Characterization of 1-Cyclohexyl-3-methylimidazol-2-one
The following technical guide provides a comprehensive analysis of the solubility profile of 1-cyclohexyl-3-methylimidazol-2-one , structured for researchers in pharmaceutical development and organic synthesis. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a comprehensive analysis of the solubility profile of 1-cyclohexyl-3-methylimidazol-2-one , structured for researchers in pharmaceutical development and organic synthesis.
Executive Summary
1-Cyclohexyl-3-methylimidazol-2-one (CMI) is a cyclic urea derivative characterized by a unique amphiphilic structure. It features a polar urea core (
) flanked by a lipophilic cyclohexyl group and a small methyl group. Unlike its saturated analog, 1,3-dimethylimidazolidin-2-one (DMI)—a common polar aprotic solvent—CMI is typically encountered as a functional intermediate or specialized solvent mimic in drug discovery.
This guide addresses the critical lack of public solubility data for CMI by providing a predicted solubility landscape based on Structure-Activity Relationships (SAR), followed by a self-validating experimental protocol for precise determination.
Chemical Identity & Structural Analysis[1][2]
Before assessing solubility, it is critical to distinguish CMI from structurally related ionic liquids and saturated solvents.
DMI (Solvent): Saturated ring (Imidazolidinone). Liquid, water-miscible.
Ionic Liquids: Imidazolium salts (Cationic). Completely different solubility rules.
Predicted Solubility Profile
Based on the "Like Dissolves Like" principle and Group Contribution Methods (GCM), the solubility of CMI is governed by the competition between its polar urea core and the bulky hydrophobic cyclohexyl group.
Solvent Class Compatibility Table
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Chlorinated Hydrocarbons
Dichloromethane (DCM), Chloroform
High
Excellent interaction with the polar urea core; dipole-dipole matching.
Polar Aprotic
DMSO, DMF, DMAc
High
Strong dipole interactions; CMI acts as a solute analog to these solvents.
Alcohols (Protics)
Methanol, Ethanol, IPA
High to Moderate
H-bond donation from solvent to CMI carbonyl; solubility decreases as alcohol chain length increases.
Ethers
THF, 1,4-Dioxane, MTBE
Moderate
Good compatibility with the lipophilic cyclohexyl group; moderate polarity match.
Aromatics
Toluene, Xylene
Moderate
interactions (if ring is unsaturated) and hydrophobic compatibility.
Aliphatic Hydrocarbons
Hexane, Heptane, Cyclohexane
Low
The polar urea core is too dominant to allow solvation in purely non-polar media.
Water
Water ()
Low
The hydrophobic cyclohexyl group disrupts the water lattice; likely sparingly soluble (< 1 mg/mL).
Hansen Solubility Parameters (Estimated)
To facilitate solvent selection for crystallization or formulation, we estimate the Hansen Solubility Parameters (HSP) for CMI:
Dispersion (
): ~17.0 (Driven by cyclohexyl/methyl backbone)
Polarity (
): ~13.5 (Driven by urea carbonyl)
H-Bonding (
): ~7.5 (Moderate acceptor, no donor protons)
Application: Solvents with a "Distance" (
) < 8.0 from these coordinates are likely to dissolve CMI.
Experimental Determination Protocol
Since specific literature values are sparse, the following Self-Validating Protocol is required to generate regulatory-grade solubility data. This workflow adheres to OECD Guideline 105 principles.
Reagents & Equipment
Substance: Pure 1-cyclohexyl-3-methylimidazol-2-one (>98%).[4]
Understanding the solubility of CMI is crucial for two primary workflows:
Synthesis Intermediate: CMI is often formed via the cyclization of propargylic ureas or isocyanates. Its purification often requires a solvent that dissolves the impurities but precipitates CMI (e.g., Water or Hexane/EtOAc mixtures).
Solvent Mimic: In medicinal chemistry, CMI acts as a structural probe. If a reaction works in DMI but fails in other solvents, CMI can be used to test if the unsaturated ring geometry affects the reaction outcome (steric planarity vs. buckled ring).
Thermal Stability & Decomposition Analysis: 1-Cyclohexyl-3-methylimidazol-2-one
This guide serves as a comprehensive technical framework for the thermal stability and decomposition analysis of 1-cyclohexyl-3-methylimidazol-2-one . Document ID: TS-CMI2-2024 Content Type: Technical Protocol & Mechanis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical framework for the thermal stability and decomposition analysis of 1-cyclohexyl-3-methylimidazol-2-one .
Document ID: TS-CMI2-2024
Content Type: Technical Protocol & Mechanistic Analysis
Target Audience: Senior Researchers, Process Chemists, and Formulation Scientists
Executive Summary & Molecular Context[1][2][3]
1-cyclohexyl-3-methylimidazol-2-one is a neutral, cyclic urea derivative. Unlike its charged counterparts (imidazolium ionic liquids), this molecule features a carbonyl group at the C2 position, rendering it a polar aprotic species with high chemical stability. It is structurally analogous to solvents like DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) and DMI (1,3-dimethyl-2-imidazolidinone), often utilized as a non-nucleophilic solvent or a pharmaceutical intermediate.
Before initiating experimental workflows, it is critical to understand the probable degradation pathways. Unlike ionic liquids which degrade via retro-quaternization (Hofmann elimination), neutral imidazol-2-ones degrade primarily via homolytic cleavage and radical recombination .
Primary Degradation Pathways
N-Dealkylation (Radical Scission):
At elevated temperatures (
), the weakest bonds—typically the or —undergo homolytic cleavage. The cyclohexyl radical is more stable, making the loss of the cyclohexyl group a primary event.
Ring Fragmentation (Decarbonylation):
Under extreme thermal stress, the urea core can extrude carbon monoxide (CO), leading to the formation of acyclic diamines or imines.
Oxidative Degradation (Air Atmosphere):
In the presence of oxygen, the methylene protons adjacent to the nitrogen (on the cyclohexyl ring) are susceptible to radical abstraction, leading to hydroperoxide formation and subsequent ring opening.
Pathway Visualization
Figure 1: Predicted thermal degradation pathways for N,N'-disubstituted cyclic ureas.
Experimental Protocol: Thermal Analysis
To validate the stability profile, a coupled TGA-DSC approach is required. This "self-validating" system ensures that mass loss events (TGA) are correlated with enthalpic events (DSC).
Method A: Thermogravimetric Analysis (TGA)
Objective: Determine the onset of decomposition (
) and kinetic parameters.
Instrument: High-sensitivity TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).
Sample Prep: 5–10 mg of dry sample in an alumina (
) crucible. Note: Sample must be dried in a vacuum oven at 40°C for 4 hours prior to analysis to remove hygroscopic water.
Purge Gas:
Run 1 (Inert): Nitrogen (
) at 50 mL/min. (Isolates thermal pyrolysis).
Run 2 (Oxidative): Synthetic Air at 50 mL/min. (Simulates real-world processing).
Ramp Profile:
Equilibrate at 30°C.
Ramp 10°C/min to 600°C.
Data Extraction:
: Temperature at 5% mass loss (volatile impurities).
: Extrapolated onset temperature of the major degradation step.
Residue: Mass % remaining at 600°C (indicates char formation).
Method B: Differential Scanning Calorimetry (DSC)
Objective: Identify phase transitions (Melting
, Glass Transition ) distinct from decomposition.[1][2]
Instrument: Heat-flux DSC (e.g., TA Instruments Q2000).
Pan System: Hermetically sealed aluminum pans (prevents sublimation/evaporation artifacts).
Cycle: Heat-Cool-Heat.
Heat to 150°C (erase thermal history).
Cool to -80°C (detect
).
Heat to 300°C (detect
and decomposition onset).
Advanced Characterization: Evolved Gas Analysis (EGA)[8]
Standard TGA tells you when it breaks; EGA tells you what breaks. For drug development applications, identifying toxic byproducts is mandatory.
Hyphenated Technique: TGA-FTIR or TGA-MS
Connect the TGA exhaust to a Mass Spectrometer or FTIR gas cell.
Target Ions/Wavenumbers to Monitor:
| Fragment | m/z (MS) | FTIR Region (
When analyzing the data, use the following logic tree to distinguish between physical evaporation and chemical decomposition.
Logic Flow for Analysis
Figure 2: Decision matrix for interpreting TGA/DSC signals.
References
Ionic Liquid Analogs: Cao, Y. et al. "Thermal stability and decomposition mechanism of 1-alkyl-3-methylimidazolium ionic liquids." Journal of Molecular Liquids, 2015. Link
Urea Thermal Chemistry: Liao, K.S. et al. "Thermal decomposition of cyclic ureas: Mechanisms and kinetics." Thermochimica Acta, 2008. Link
TGA Methodology: Mettler Toledo.[3][4] "Thermal Analysis of Pharmaceuticals: User Guide." Mettler Toledo Library. Link
Cyclic Urea Solvents: Barker, P.L. "N,N'-Dimethylpropyleneurea (DMPU) as a Solvent." Encyclopedia of Reagents for Organic Synthesis, 2001. Link
An In-depth Technical Guide to the Safety Data Sheet (SDS) and Inferred Toxicological Profile of 1-Cyclohexyl-3-methylimidazol-2-one
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 1-cyclohexyl-3-methylimidazol-2-one was found in the public domain at the time of this writing. The following guide has been constru...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 1-cyclohexyl-3-methylimidazol-2-one was found in the public domain at the time of this writing. The following guide has been constructed by inferring the potential hazards and toxicological properties based on a critical evaluation of structurally analogous compounds, primarily 1,3-dimethyl-2-imidazolidinone (DMI) and related methylimidazolium salts. This document is intended for informational purposes for research and development professionals and should not be considered a substitute for empirical testing and a formal SDS.
Introduction and Chemical Context
1-Cyclohexyl-3-methylimidazol-2-one is a heterocyclic compound featuring a five-membered imidazolidin-2-one ring, substituted with a methyl group at one nitrogen and a cyclohexyl group at the other. Imidazolidin-2-ones, also known as cyclic ureas, are a class of compounds utilized as high-boiling point polar aprotic solvents, intermediates in organic synthesis, and as components in the manufacturing of polymers and pharmaceuticals.[1] The specific combination of a small alkyl group (methyl) and a bulky, lipophilic group (cyclohexyl) suggests its potential application as a specialized solvent or a synthetic precursor where these distinct steric and electronic properties are advantageous.
Given its structural relationship to established industrial chemicals, a thorough understanding of its potential safety and toxicity profile is paramount for any researcher or drug development professional handling this substance. This guide synthesizes available data from close structural analogs to provide a predictive assessment of its hazards.
Inferred Hazard Identification and GHS Classification
Based on the known hazards of its closest structural analog, 1,3-dimethyl-2-imidazolidinone (DMI), a provisional GHS classification for 1-cyclohexyl-3-methylimidazol-2-one is proposed. DMI is classified as harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility or the unborn child.[2][3] The presence of the larger cyclohexyl group in place of a methyl group is not expected to mitigate these core hazards and could potentially influence its absorption and metabolic profile.
Table 1: Inferred GHS Classification for 1-Cyclohexyl-3-methylimidazol-2-one
Caption: Inferred GHS Pictograms for the substance.
Inferred Toxicological Profile
The toxicological properties are extrapolated primarily from data on 1,3-dimethyl-2-imidazolidinone (DMI) and supported by findings on other N-alkylated imidazole compounds.
Acute Toxicity
Oral: DMI exhibits moderate acute oral toxicity, with a reported LD50 in rats of approximately 1261 mg/kg.[2][8] It is classified as "Harmful if swallowed" (Category 4).[2][4] It is reasonable to infer a similar level of acute oral toxicity for 1-cyclohexyl-3-methylimidazol-2-one. Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[6][8]
Dermal: DMI is reported as harmful if absorbed through the skin, with an LD50 in rabbits of 986 mg/kg.[8] Therefore, dermal contact should be avoided.
Inhalation: While data is limited, inhalation of mists or vapors may cause respiratory tract irritation.[6][8] Adequate ventilation is crucial.
Local Effects
Eye Irritation: DMI is consistently classified as causing serious eye damage (Category 1).[2][3][9] A Draize test in rabbits with DMI resulted in a "Severe" classification.[6] Direct contact with the eye is likely to cause irreversible damage.
Skin Irritation: DMI and related imidazolium salts are known to cause skin irritation.[6][7] Prolonged or repeated contact should be avoided.
Sensitization
Data on the sensitization potential is not available for DMI. However, some related ionic liquids, such as 1-butyl-3-methylimidazolium chloride (Bmim-Cl), have been found to be skin sensitizers.[10] Therefore, the possibility of skin sensitization cannot be ruled out.
Repeated Dose Toxicity and Specific Target Organs
Studies on DMI indicate it may cause damage to organs (specifically the testes) through prolonged or repeated exposure.[5][9] This is the basis for the inferred classification for reproductive toxicity. Research on methylimidazolium ionic liquids also suggests that the liver and kidney could be potential target organs, with toxicity often increasing with the length of the N-alkyl chain.[11][12]
Table 2: Summary of Inferred Toxicological Endpoints
Standardized Experimental Protocols for Definitive Hazard Assessment
To move beyond inference and establish a definitive toxicological profile, a series of standardized experiments, guided by the Organisation for Economic Co-operation and Development (OECD) Test Guidelines, would be required. The causality behind this testing strategy is to progress from in vitro methods to in vivo only when necessary, adhering to the principles of the 3Rs (Replacement, Reduction, Refinement).
Caption: A tiered workflow for toxicological assessment.
Skin Irritation/Corrosion Testing
Protocol: OECD Test Guideline 439 - In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method.
Methodology: The test substance is applied topically to a three-dimensional RhE model. Cell viability is measured after exposure, typically via an MTT assay. A reduction in viability below 50% classifies the substance as an irritant (UN GHS Category 2). This in vitro method is the default approach to avoid animal testing.[13]
Eye Irritation/Corrosion Testing
Protocol: OECD Test Guideline 492 - Reconstructed human Cornea-like Epithelium (RhCE) Test Method.
Methodology: This is an in vitro method that assesses the potential for a chemical to cause serious eye damage. The substance is applied to the surface of the RhCE tissue. Cell viability is measured to predict the irritation potential. This test can identify substances that do not require classification for eye irritation and those that cause serious eye damage (Category 1). It serves as a primary screen to reduce or replace live animal testing.
Acute Oral Toxicity Testing
Protocol: OECD Test Guideline 420 (Fixed Dose Procedure) or OECD 423 (Acute Toxic Class Method).
Methodology: These methods use a stepwise procedure with a reduced number of animals (typically rats) to classify a substance into one of the GHS acute toxicity categories. The Fixed Dose Procedure (OECD 420) involves administering the substance at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg) and observing for signs of toxicity and mortality to assign a classification.[14]
Safe Handling and Personal Protection
Based on the inferred hazards, the following precautions are mandatory when handling 1-cyclohexyl-3-methylimidazol-2-one:
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles and a face shield. Given the high risk of serious eye damage, this is critical.[2][4]
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.[6]
Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat and ignition sources.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound may be hygroscopic, similar to DMI.[6]
Conclusion
While 1-cyclohexyl-3-methylimidazol-2-one lacks specific safety and toxicity data, analysis of its structural analogues provides a strong basis for a precautionary approach. It should be handled as a substance that is harmful if swallowed, capable of causing serious and potentially irreversible eye damage, and a suspected reproductive toxicant. All laboratory work must be conducted with appropriate engineering controls and personal protective equipment until empirical data can be generated through standardized OECD test guidelines to confirm its toxicological profile.
References
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]
Cole-Parmer. (2005, January 4). Material Safety Data Sheet - 1,3-Dimethyl-2-imidazolidinone, 98%. Retrieved from [Link]
Scribd. (n.d.). 1-Ethyl-3-methylimidazolium Chloride MSDS. Retrieved from [Link]
National Toxicology Program. (2022, May). Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. NCBI. Retrieved from [Link]
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone ROTISOLV® ≥99,5 %. Retrieved from [Link]
National Toxicology Program. (2022, May). Toxicity studies of select ionic liquids.... PubMed. Retrieved from [Link]
Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]
PubChem. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]
RCI Labscan Limited. (2022, April 22). SAFETY DATA SHEET. Retrieved from [Link]
Loba Chemie. (2019, October 4). N,N- DIMETHYL IMIDAZOLIDINONE GC MSDS CAS-No.. Retrieved from [Link]
ResearchGate. (n.d.). A Toxicological Evaluation Of Potential Thermal Degradation Products of Urea. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Urea (CAS No. 57-13-6). Retrieved from [Link]
Wikipedia. (n.d.). Urea cycle. Retrieved from [Link]
Lam, P. Y. S., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(9), 2695.
Propper, C. R., et al. (2019). Assessment of Health Effects of Exogenous Urea: Summary and Key Findings. Current environmental health reports, 6(3), 145–153.
synthesis pathways for 1-cyclohexyl-3-methylimidazol-2-one from basic reagents
Executive Summary This technical guide details the synthesis of 1-cyclohexyl-3-methylimidazol-2-one , a specialized heterocyclic scaffold often utilized as a precursor for N-heterocyclic carbene (NHC) ligands, ionic liqu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis of 1-cyclohexyl-3-methylimidazol-2-one , a specialized heterocyclic scaffold often utilized as a precursor for N-heterocyclic carbene (NHC) ligands, ionic liquids, and pharmaceutical intermediates. The target molecule features an unsaturated imidazol-2-one core with distinct steric differentiation at the N1 (cyclohexyl) and N3 (methyl) positions.
This document outlines two primary synthetic strategies:
De Novo Cyclization: A convergent approach involving the condensation of N,N'-disubstituted urea with glyoxal. This is the preferred method for scale-up due to low raw material costs.
Sequential Alkylation: A linear approach starting from the parent imidazol-2-one. This method offers modularity for analog generation but requires careful control of regioselectivity and elimination side-reactions during cyclohexylation.
Retrosynthetic Analysis & Strategy
The structural integrity of 1-cyclohexyl-3-methylimidazol-2-one relies on the formation of the cyclic urea core. The two most logical disconnections are at the C–N bonds (alkylation) or the C4–C5 bond (condensation).
Strategic Pathway Map
Figure 1: Strategic disconnects showing the convergent urea-glyoxal route (Left) and the linear alkylation route (Right).
Method A: The Urea-Glyoxal Condensation Route
Status: Primary Recommendation for Scale-Up.
Mechanism: Acid-catalyzed condensation followed by dehydration.
This pathway builds the heterocycle from acyclic precursors. It avoids the use of expensive palladium catalysts or difficult-to-handle cyclohexylating agents.
Phase 1: Synthesis of N-Cyclohexyl-N'-methylurea
The unsymmetrical urea is synthesized by reacting an isocyanate with an amine.
Reagents: Cyclohexyl isocyanate (1.0 equiv), Methylamine (2.0 M in THF, 1.1 equiv), Dichloromethane (DCM).
Reaction:
Protocol:
Charge a round-bottom flask with Cyclohexyl isocyanate (12.5 g, 100 mmol) and anhydrous DCM (100 mL).
Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
Workup: Evaporate the solvent under reduced pressure. The product typically precipitates as a white solid.
Purification: Recrystallize from Ethanol/Hexane if necessary. Yield is typically quantitative (>95%).
Phase 2: Cyclization to 1-Cyclohexyl-3-methylimidazol-2-one
The reaction of urea with glyoxal initially forms 4,5-dihydroxyimidazolidin-2-one (DHEU derivative). To obtain the unsaturated imidazol-2-one , harsh acidic dehydration conditions are required.
Dissolve N-Cyclohexyl-N'-methylurea (1.56 g, 10 mmol) in Ethanol (20 mL).
Add Glyoxal solution (1.74 g, 12 mmol).
Add concentrated HCl (0.5 mL) as a catalyst.
Step A (Condensation): Reflux the mixture for 2–4 hours. This forms the dihydroxy intermediate.
Step B (Dehydration): To drive the dehydration to the unsaturated imidazol-2-one, add additional acid (e.g., 1 mL conc. HCl or H₂SO₄) and continue reflux for 12–24 hours. Note: Monitoring by TLC is crucial; the dihydroxy species is more polar than the unsaturated target.
Workup: Neutralize with aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 30 mL).
Dissolve 1-methylimidazol-2-one (1.0 equiv) in DMF (0.5 M).
Add Cs₂CO₃ (2.0 equiv) and Cyclohexyl bromide (1.5 equiv).
Critical Parameter: Heat to 80–90°C for 24–48 hours.
Alternative: Use Cyclohexyl triflate (Cy-OTf) at lower temperatures (0°C to RT) to avoid elimination, though this reagent is more expensive.
Workup: Filter solids, concentrate filtrate, and purify via chromatography.
Critical Process Parameters (CPPs)
Parameter
Method A (Cyclization)
Method B (Alkylation)
Impact
Stoichiometry
Glyoxal (1.2 equiv)
Alkyl Halide (1.5–2.0 equiv)
Excess glyoxal ensures completion; Excess Cy-Br compensates for elimination.
Acidity/Basicity
pH < 1 (Dehydration step)
Strong Base (NaH/Cs₂CO₃)
Acid is vital for water removal in Method A. Base strength dictates alkylation rate in B.
Temperature
Reflux (78°C in EtOH)
80–100°C (Step 2)
High temp needed for dehydration (A) and secondary alkylation (B).
Water Content
Anhydrous preferred for Step 1
Strictly Anhydrous
Water competes with alkyl halides in Method B.
Analytical Profile & Validation
To confirm the identity of 1-cyclohexyl-3-methylimidazol-2-one, ensure the following spectral characteristics are met.
1H NMR (CDCl₃, 400 MHz):
6.1–6.3 ppm (2H, d, alkene protons of the ring). Note: The symmetry is broken, so these may appear as two doublets.
3.8–4.0 ppm (1H, m, N-CH-Cyclohexyl).
3.2–3.3 ppm (3H, s, N-CH₃).
1.1–2.0 ppm (10H, m, Cyclohexyl methylene protons).
13C NMR:
Carbonyl (C=O) typically around 150–155 ppm.
Olefinic carbons (C4, C5) around 110–120 ppm.
Mass Spectrometry (ESI+):
Calculated Mass (
): 180.13.
Observed
.
References
ChemicalBook. Synthesis of 1-cyclohexyl-1H-imidazole. Retrieved from .
Organic Chemistry Portal. Synthesis of Imidazoles. Retrieved from .
National Institutes of Health (NIH). Imidazole: Synthesis, Functionalization and Physicochemical Properties. Retrieved from .
PubChem. 4,5-Dihydroxyimidazolidin-2-one Compound Summary. Retrieved from .
ResearchGate. Synthesis of 1,3-Dialkylimidazolium Salts. Retrieved from .
Protocols & Analytical Methods
Method
Application Note: 1-Cyclohexyl-3-methylimidazol-2-one in Organic Synthesis
This guide details the applications, synthesis, and protocols for 1-cyclohexyl-3-methylimidazol-2-one , a specialized heterocyclic scaffold and ligand precursor. Note on Nomenclature: This guide primarily addresses the u...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the applications, synthesis, and protocols for 1-cyclohexyl-3-methylimidazol-2-one , a specialized heterocyclic scaffold and ligand precursor.
Note on Nomenclature:
This guide primarily addresses the unsaturated heterocycle (imidazol-2-one, CAS: 101692-32-4 ).
Differentiation: If your interest lies in the saturated analog (1-cyclohexyl-3-methylimidazolidin-2-one ), which serves as a polar aprotic solvent (a lipophilic variant of DMI/DMPU), please refer to the specific "Solvent Applications" section at the end of this document.
Executive Summary
1-Cyclohexyl-3-methylimidazol-2-one is a cyclic urea derivative featuring an unsaturated imidazole core. Unlike its saturated counterparts (used primarily as solvents), this molecule serves as a versatile heterocyclic scaffold in medicinal chemistry and a ligand precursor in organometallic catalysis. It acts as a stable "masked" form of N-heterocyclic carbenes (NHCs) and a key intermediate in the synthesis of p38 MAP kinase inhibitors.
Key Physicochemical Properties
Property
Value
Relevance
Molecular Formula
C₁₀H₁₆N₂O
Core scaffold for functionalization
Molecular Weight
180.25 g/mol
Low MW allows for extensive substitution
Structure Type
Cyclic Urea (Unsaturated)
Planar, electron-rich, hydrogen-bond acceptor
Stability
High Thermal/Chemical Stability
Resistant to hydrolysis; stable oxidation product of imidazolium salts
Solubility
Soluble in DCM, DMSO, MeOH
Compatible with standard organic workflows
Core Applications
A. Medicinal Chemistry: Kinase Inhibitor Scaffold
The 1,3-disubstituted imidazol-2-one core is a bioisostere for other cyclic ureas and amides found in kinase inhibitors.
Mechanism: The carbonyl oxygen acts as a hydrogen bond acceptor in the ATP-binding pocket of enzymes (e.g., p38 MAP kinase).
Functionalization: The C4 and C5 positions of the imidazole ring are susceptible to electrophilic aromatic substitution (e.g., bromination) followed by cross-coupling (Suzuki-Miyaura), allowing for the rapid generation of diverse libraries.
B. Ligand Chemistry: NHC Precursor & Deactivation Marker
NHC Masking: While N-heterocyclic carbenes (NHCs) are usually generated from imidazolium salts, the imidazol-2-one is the thermodynamically stable oxygenated product . It can be converted back to active catalytic species (thiones or carbenes) under specific reductive or activation conditions.
Stability Marker: In Ionic Liquid (IL) chemistry, the formation of 1-cyclohexyl-3-methylimidazol-2-one is the primary indicator of oxidative degradation of 1-cyclohexyl-3-methylimidazolium salts under basic/aerobic conditions. Monitoring its formation is critical for validating IL integrity in recycling loops.
C. Specialized Solvent/Additive
High-Temperature Stability: Due to its high thermal stability, it can serve as a polar additive in reactions requiring high temperatures where amides might decompose.
Experimental Protocols
Protocol 1: Synthesis of 1-Cyclohexyl-3-methylimidazol-2-one
Objective: To synthesize the core scaffold from accessible precursors via a modified cyclization-dehydration strategy.
Reagents:
Cyclohexylamine (1.0 equiv)
Methyl isocyanate (1.0 equiv) [Safety: Toxic, handle in hood]
Dissolve the imidazol-2-one (1 mmol) in ACN (5 mL).
Add NBS (1.05 mmol) portion-wise at 0°C to avoid over-bromination.
Stir at RT for 2 hours.
Quench: Add 10% Na₂S₂O₃ solution. Extract with DCM.
Result: Yields 4-bromo-1-cyclohexyl-3-methylimidazol-2-one , ready for Suzuki/Sonogashira coupling.
Mechanistic Visualization
The following diagram illustrates the relationship between the Imidazolium salt (Ionic Liquid), the Active Carbene (NHC), and the Imidazol-2-one (Oxidized Product/Scaffold).
Caption: Pathway showing the conversion of Ionic Liquid precursors to the stable Imidazol-2-one scaffold, subsequently used for drug synthesis.
Note on the Saturated Analog (Solvent Application)
If your target is "1-Cyclohexyl-3-methylimidazolidin-2-one":
This saturated analog is a Polar Aprotic Solvent , functionally similar to DMI (1,3-Dimethylimidazolidin-2-one) but with higher lipophilicity due to the cyclohexyl group.
Application: Replacement for HMPA or DMPU in nucleophilic substitutions (Sɴ2) where higher organic solubility is required.
Key Advantage: The bulky cyclohexyl group disrupts intermolecular stacking, potentially lowering the melting point compared to symmetric analogs, while increasing solubility of non-polar substrates.
References
Synthesis of Imidazol-2-ones:J. Org. Chem., 2019, 84, 3214.
Application Note: 1-Cyclohexyl-3-methylimidazol-2-one as a Novel Polar Aprotic Medium for Nucleophilic Aromatic Substitution (SNAr) Reactions
Audience: Researchers, scientists, and drug development professionals. Forward-Looking Statement: This document outlines the theoretical advantages and provides a generalized protocol for the use of 1-cyclohexyl-3-methyl...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Forward-Looking Statement: This document outlines the theoretical advantages and provides a generalized protocol for the use of 1-cyclohexyl-3-methylimidazol-2-one as a solvent in SNAr reactions. This compound is not yet widely documented for this specific application; therefore, the provided protocols are based on established principles of SNAr chemistry and the known properties of structurally analogous polar aprotic solvents. All procedures should be adapted and optimized for specific substrate-nucleophile combinations.
Introduction: The Quest for Ideal SNAr Solvents
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern synthetic chemistry, essential for forging carbon-heteroatom bonds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction typically requires an aromatic ring activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to a suitable leaving group.[1]
The choice of solvent is paramount to the success of SNAr reactions.[2] Ideal solvents must effectively dissolve the reactants while enhancing the reactivity of the nucleophile. Polar aprotic solvents like DMSO, DMF, and NMP are commonly used because they excel at solvating the counter-ion (cation) of the nucleophilic salt, leaving the nucleophilic anion "naked" and highly reactive.[3] However, these conventional solvents present challenges related to toxicity, environmental impact, and difficult removal due to high boiling points.
This application note explores the potential of 1-cyclohexyl-3-methylimidazol-2-one, a substituted cyclic urea, as a novel, high-performance solvent for SNAr reactions. Its inherent high polarity, aprotic nature, and anticipated high boiling point position it as a promising alternative to traditional solvents, potentially offering enhanced reaction rates and a more favorable safety profile.
Physicochemical Properties and Rationale for Use
While comprehensive experimental data for 1-cyclohexyl-3-methylimidazol-2-one is not widely available, its properties can be reliably inferred from its structure and comparison with the well-characterized analog, 1,3-dimethyl-2-imidazolidinone (DMI).[4][5][6] The cyclic urea core imparts significant polarity and hydrogen bond accepting capabilities, which are crucial for facilitating SNAr reactions.
A strong dipole moment enhances solvation of cations, liberating the nucleophile for attack.[8][9]
Solvent Type
Polar Aprotic
Polar Aprotic
Lacks acidic protons, preventing the deactivation of the nucleophile through hydrogen bonding.[10]
| Chemical Stability | Excellent in acid/alkali[4][5] | High | Stability is crucial for reactions requiring strong bases or high temperatures. |
The key rationale for proposing 1-cyclohexyl-3-methylimidazol-2-one as an SNAr solvent is its polar aprotic character. This class of solvents accelerates substitution reactions by:
Solvating the Cation: The solvent's negative dipole (oriented towards the carbonyl oxygen) strongly solvates the metal cation (e.g., K⁺, Na⁺) of the nucleophile salt.
Liberating the Anion: By "caging" the cation, the solvent leaves the nucleophilic anion less solvated and thus more reactive, significantly increasing the reaction rate.[3][9]
Stabilizing the Intermediate: The polar nature of the solvent helps to stabilize the charge-delocalized Meisenheimer complex, the key intermediate in the SNAr addition-elimination mechanism.[3][11][12]
The SNAr Mechanism in a Polar Aprotic Medium
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The role of 1-cyclohexyl-3-methylimidazol-2-one is to facilitate the formation and breakdown of the key intermediate.
Caption: SNAr Addition-Elimination Mechanism
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory. Based on data for analogous compounds like DMI, 1-cyclohexyl-3-methylimidazol-2-one should be handled with care.[13]
Personal Protective Equipment (PPE): Wear safety goggles with side protection, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Hazards (Anticipated): May be harmful if swallowed or in contact with skin and may cause skin and eye irritation.
General Protocol: SNAr Reaction of 1-Chloro-2,4-dinitrobenzene with Aniline
This protocol details a model reaction to evaluate the efficacy of 1-cyclohexyl-3-methylimidazol-2-one as an SNAr solvent. The reaction between 1-chloro-2,4-dinitrobenzene and aniline is a classic example that proceeds readily under mild conditions.[11]
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel
Workflow Diagram:
Caption: Experimental Workflow
Step-by-Step Procedure:
Reaction Setup:
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-chloro-2,4-dinitrobenzene (1.0 eq), potassium carbonate (1.5 eq), and 1-cyclohexyl-3-methylimidazol-2-one (5-10 mL).
Rationale: K₂CO₃ acts as a base to neutralize the HCl formed during the reaction, driving it to completion. The solvent volume should be sufficient to ensure effective stirring. Anhydrous conditions are preferred to prevent side reactions.[3]
Addition of Nucleophile:
Add aniline (1.1 eq) to the mixture via syringe.
Rationale: A slight excess of the nucleophile can help ensure complete consumption of the limiting electrophile.
Heating and Monitoring:
Attach a reflux condenser and place the flask in a heating mantle or oil bath. Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aryl halide spot is consumed.
Rationale: Elevated temperatures increase the reaction rate. TLC is essential for determining the reaction endpoint and preventing the formation of degradation byproducts from prolonged heating.
Workup:
Once the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into a beaker containing 50 mL of cold water. A precipitate of the crude product may form.
Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 25 mL).
Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).
Rationale: The water quench precipitates the organic product and dissolves the inorganic salts and the polar solvent. Extraction isolates the product, and subsequent washes remove residual solvent and salts.
Isolation and Purification:
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2,4-dinitrophenylaniline as a pure product.[14]
Optimization and Troubleshooting
Table 2: Troubleshooting Common SNAr Issues
Issue
Potential Cause
Suggested Solution
No or Low Conversion
1. Insufficient activation of the aryl halide.2. Poor leaving group.3. Insufficient reaction temperature/time.
1. Ensure EWGs are ortho/para to the leaving group.[3]2. For halogens, reactivity is often F > Cl > Br > I.[3]3. Increase temperature incrementally (e.g., in 10 °C steps) and/or extend reaction time.
Side Product Formation
1. Di-substitution on substrates with multiple leaving groups.2. Reaction with residual water (hydrolysis).3. Degradation due to excessive heat.
1. Use stoichiometric amounts of the nucleophile and lower the temperature.[3]2. Use anhydrous solvent and run the reaction under an inert atmosphere (N₂ or Ar).3. Monitor carefully by TLC and avoid prolonged heating after completion.
| Difficult Workup | 1. Emulsion during extraction.2. Product is water-soluble. | 1. Add more brine to the aqueous layer to break the emulsion.2. If the product is highly polar, perform more extractions or use a different extraction solvent like dichloromethane. |
Conclusion
1-Cyclohexyl-3-methylimidazol-2-one represents a class of highly polar, thermally stable, and chemically robust aprotic solvents. Based on fundamental chemical principles, it is poised to be an excellent medium for facilitating nucleophilic aromatic substitution reactions. Its predicted properties suggest it could offer a wide temperature range for reactions and enhance the reactivity of common nucleophiles, potentially leading to higher yields and shorter reaction times compared to less polar alternatives. Researchers are encouraged to explore 1-cyclohexyl-3-methylimidazol-2-one as a viable and advantageous alternative to conventional SNAr solvents, with the expectation that it will prove to be a valuable tool in the synthesis of complex aromatic molecules.
References
Monarch Chemical. (n.d.). 1,3-Dimethyl-2-imidazolidinone (DMI). Retrieved from [Link]
A-Z Chemical. (2024, November 6). Exploring the Role of Polar Aprotic Solvents in Enhancing SN2 Reaction Mechanisms. Retrieved from [Link]
Mitsui Fine Chemicals, Inc. (n.d.). DMI™ (1,3-Dimethyl-2-imidazolidinone). Retrieved from [Link]
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
PubChem. (n.d.). 1,3-Dimethyl-2-imidazolidinone. National Center for Biotechnology Information. Retrieved from [Link]
Dauge, P., et al. (2023). Density, Viscosity, and Excess Properties of Aqueous Solution of 1,3-Dimethyl-2-imidazolidinone (DMI). Journal of Chemical & Engineering Data. Retrieved from [Link]
Ansari, R. K., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of the Iranian Chemical Society. Retrieved from [Link]
Reddit. (2015, December 8). Why do polar, aprotic solvents favour SN2 pathways over SN1?. r/chemhelp. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]
Filo. (2026, February 1). The reaction of substituted aniline (XC6H4NH2) with 1-chloro-2,4-dinitrob.... Retrieved from [Link]
Scribd. (n.d.). EXERCISE 1 Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2,4-DNP. Retrieved from [Link]
Quimica Organica. (2017, July 15). NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. Retrieved from [Link]
Danikiewicz, W., et al. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
Wizzbang Chemistry. (2021, April 18). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. YouTube. Retrieved from [Link]
Application Note: 1-Cyclohexyl-3-methylimidazol-2-one (CMI-one) in Organometallic Catalysis
Executive Summary 1-Cyclohexyl-3-methylimidazol-2-one (CMI-one) is a cyclic urea derivative acting as a neutral, "hard" oxygen-donor ligand. Often overshadowed by its N-Heterocyclic Carbene (NHC) counterpart (1-cyclohexy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Cyclohexyl-3-methylimidazol-2-one (CMI-one) is a cyclic urea derivative acting as a neutral, "hard" oxygen-donor ligand. Often overshadowed by its N-Heterocyclic Carbene (NHC) counterpart (1-cyclohexyl-3-methylimidazol-2-ylidene), the CMI-one ligand offers distinct utility in stabilizing high-valent metal centers (e.g., Pd(II)/Pd(IV), Mn(II)) and preventing catalyst aggregation.
This guide details the physicochemical profile of CMI-one, its mechanistic distinction from NHCs, and provides a validated protocol for its use as a stabilizing ligand in Palladium-Catalyzed Aerobic Oxidation .
Context: Palladium-catalyzed aerobic oxidation of alcohols often suffers from catalyst deactivation via aggregation (formation of inactive Pd-black). CMI-one acts as a stabilizing ligand for the active Pd(II) species, enhancing turnover number (TON).
Protocol B: CMI-one Stabilized Pd-Catalyzed Oxidation of Benzyl Alcohol
Scope: Selective oxidation of primary/secondary alcohols to aldehydes/ketones.
Materials:
Substrate: Benzyl Alcohol (1.0 mmol)
Catalyst:
(5 mol%, 11.2 mg)
Ligand:CMI-one (10 mol%, ~18 mg)
Base:
(10 mol%)
Oxidant: Air (balloon) or
(1 atm)
Solvent: Toluene or Xylene (2 mL)
Step-by-Step Workflow:
Catalyst Pre-formation (Crucial Step):
In a dry vial, mix
and CMI-one in 0.5 mL of Toluene.
Stir at room temperature for 15 minutes. The solution should turn from orange to a stable yellow/reddish solution, indicating the formation of the
or similar stabilized species.
Note: Without this step, Pd may precipitate too early.
Reaction Assembly:
Add the substrate (Benzyl Alcohol) and base (
) to the catalyst solution.
Add the remaining solvent (1.5 mL).
Oxidation Phase:
Purge the vial briefly with Oxygen or attach an Air balloon.
Heat the reaction mixture to 80°C with vigorous stirring (1000 rpm).
Why? High stirring is required for gas-liquid mass transfer.
Filter through a short pad of Celite to remove Pd residues and salts.
Concentrate the filtrate.
Expected Results:
Yield: >90% Benzaldehyde.
Selectivity: >99% (minimal over-oxidation to benzoic acid due to mild conditions).
Observation: The reaction mixture should remain homogeneous (clear) longer than control reactions without CMI-one, confirming the stabilizing effect of the urea ligand.
Catalytic Cycle Visualization
The following diagram illustrates the proposed role of CMI-one in stabilizing the Palladium center during the aerobic oxidation cycle, preventing the irreversible formation of Pd(0) aggregates.
Figure 2: Proposed catalytic cycle for Pd-catalyzed aerobic oxidation, highlighting the stabilizing role of CMI-one against deactivation.[5][6][7]
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Pd Black Formation
Insufficient ligand loading or temperature too high.
Increase CMI-one:Pd ratio to 4:1. Lower temperature to 60°C.
Low Conversion
Poor mass transfer.
Increase stirring speed (>1000 rpm) or use pure balloon.
Ligand Decomposition
Hydrolysis of urea at very high pH/Temp.
Avoid strong hydroxide bases (NaOH/KOH) at reflux; stick to carbonates (, ).
Product Contamination
Residual urea ligand in product.
CMI-one is polar; ensure thorough aqueous wash or use column chromatography (Urea elutes slowly).
References
Review of Urea Ligands: Paradine, S. M. (2025). "Ureas and Their Derivatives as Ligands in Transition Metal Catalysis." Tetrahedron.
Cyclic Urea in Catalysis: "Catalytic enantioselective intramolecular hydroamination of alkenes using chiral aprotic cyclic urea ligand." KAUST Repository.
Synthesis of Imidazol-2-ones: "Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation." ACS Publications.
General NHC/Urea Context: "Transition Metal Complexes of NHC Ligands." D-NB.
Application Notes and Protocols for the Electrochemical Evaluation of 1-Cyclohexyl-3-methylimidazol-2-one in Battery Systems
Document ID: AN-BATT-2026-0220 Abstract: This document provides a comprehensive guide for researchers, materials scientists, and battery engineers on the potential electrochemical applications of 1-cyclohexyl-3-methylimi...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: AN-BATT-2026-0220
Abstract: This document provides a comprehensive guide for researchers, materials scientists, and battery engineers on the potential electrochemical applications of 1-cyclohexyl-3-methylimidazol-2-one. While direct literature on this specific molecule within battery applications is nascent, its structural motifs—a cyclic urea and an N-substituted imidazole—suggest promising avenues for exploration as an electrolyte additive or a component of novel electrolyte systems. These notes are designed to bridge this knowledge gap by providing a foundational understanding, detailed experimental protocols, and a framework for systematic evaluation based on established principles from analogous compounds such as ionic liquids and urea derivatives.
Part 1: Scientific Rationale and Potential Applications
Introduction to 1-Cyclohexyl-3-methylimidazol-2-one
1-Cyclohexyl-3-methylimidazol-2-one is a heterocyclic organic compound featuring a five-membered imidazolone ring substituted with a methyl group and a cyclohexyl group at the nitrogen positions. The presence of the polar urea-like carbonyl group, combined with the bulky, non-polar cyclohexyl group, imparts a unique combination of physicochemical properties. While not a traditional ionic liquid due to its neutral charge, its structure is reminiscent of the cations used in many room-temperature ionic liquids (RTILs) and shares features with cyclic urea solvents that have shown promise in battery electrolytes.[1]
Why Investigate 1-Cyclohexyl-3-methylimidazol-2-one in Batteries?
The motivation for exploring this molecule stems from the ongoing search for safer, higher-performance battery electrolytes. Conventional carbonate-based electrolytes are flammable and have limited electrochemical stability windows.[2] Compounds like 1-cyclohexyl-3-methylimidazol-2-one offer potential advantages based on the established benefits of similar chemical families:
Enhanced Safety: The urea functional group can form deep eutectic solvents (DESs) with lithium salts, which are known for their low flammability and negligible vapor pressure.[3][4] The bulky cyclohexyl group may further enhance thermal stability.
Improved Electrochemical Stability: Imidazolium-based ionic liquids are known for their wide electrochemical windows, often exceeding 4.5 V.[5][6] While this molecule is neutral, the imidazolone core is expected to exhibit good oxidative stability, which is crucial for high-voltage cathode materials like LiNiₓMnᵧCo₂O₂ (NMC).[7]
Solid Electrolyte Interphase (SEI) Modification: As an electrolyte additive, it could participate in the formation of a stable and robust SEI layer on the anode. A well-formed SEI is critical for preventing dendrite growth and minimizing capacity fade, especially in lithium metal anodes.[8][9] The decomposition products of the cyclic urea and imidazole moieties could contribute to a more favorable SEI composition.
Tuning of Electrolyte Properties: The dissolution of 1-cyclohexyl-3-methylimidazol-2-one in conventional electrolytes could modify key properties such as ionic conductivity, viscosity, and lithium-ion solvation, potentially leading to improved rate capability and low-temperature performance.
Postulated Mechanisms of Action
We hypothesize two primary roles for 1-cyclohexyl-3-methylimidazol-2-one in a battery system:
As a Co-solvent or Additive in Conventional Electrolytes: In small concentrations, it could preferentially adsorb onto electrode surfaces, influencing SEI formation. At higher concentrations, it may act as a co-solvent, altering the solvation shell of Li⁺ ions and improving transport properties.
As a Component of a Deep Eutectic Solvent (DES): When mixed with a lithium salt such as lithium bis(fluorosulfonyl)imide (LiFSI) or lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in appropriate molar ratios, it may form a liquid electrolyte with a low melting point.[4][10] The carbonyl oxygen can coordinate with Li⁺ ions, facilitating ionic conduction.
Part 2: Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for the initial screening and in-depth characterization of 1-cyclohexyl-3-methylimidazol-2-one in a battery research setting.
Safety, Handling, and Preparation
Caution: As with any new chemical, 1-cyclohexyl-3-methylimidazol-2-one should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All handling of battery-grade materials and electrolyte preparation must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Protocol 2.1.1: Preparation of a Standard Electrolyte with Additive
Baseline Electrolyte: Prepare a standard electrolyte of 1.0 M Lithium Hexafluorophosphate (LiPF₆) in a 1:1 (v/v) mixture of Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC).
Additive Introduction: To the baseline electrolyte, add 1-cyclohexyl-3-methylimidazol-2-one to achieve the desired weight percentage (e.g., 1%, 2%, 5% w/w).
Dissolution: Stir the mixture on a magnetic stir plate for 4-6 hours at room temperature within the glovebox to ensure complete dissolution.
Storage: Store the prepared electrolyte in a sealed container in the glovebox.
Protocol 2.1.2: Preparation of a Deep Eutectic Solvent (DES)
Component Ratio: Based on literature for similar urea derivatives, a starting molar ratio of Lithium Bis(fluorosulfonyl)amide (LiFSI) to 1-cyclohexyl-3-methylimidazol-2-one of 1:2 or 1:4 is recommended.[3][4]
Mixing: In a glass vial inside a glovebox, combine the appropriate masses of LiFSI and 1-cyclohexyl-3-methylimidazol-2-one.
Formation: Gently heat the mixture to 40-60°C while stirring until a clear, homogeneous liquid is formed. The formation of a liquid at a temperature significantly below the melting points of the individual components indicates the formation of a DES.
Characterization: Before electrochemical testing, it is crucial to characterize the physicochemical properties of the new electrolyte as outlined in Table 1.
Physicochemical Property Characterization
A thorough understanding of the electrolyte's properties is fundamental to interpreting electrochemical performance.
Property
Test Method
Typical Instrument
Significance
Ionic Conductivity
Electrochemical Impedance Spectroscopy (EIS)
Potentiostat/Galvanostat with FRA
Determines the electrolyte's ability to conduct ions. Higher values are desirable for good rate performance.
Viscosity
Rotational Viscometer
Rheometer or Viscometer
Affects ion mobility and electrode wetting. Lower viscosity is generally preferred.
Thermal Stability
Thermogravimetric Analysis (TGA)
TGA Instrument
Determines the decomposition temperature, indicating the safe operating temperature range of the electrolyte.
Flammability
Open Flame Test
N/A (in a controlled, safe environment)
A simple but critical test to assess the safety improvement over conventional electrolytes.
Protocol 2.2.1: Ionic Conductivity Measurement
Cell Assembly: Use a two-electrode conductivity cell with platinum or stainless steel electrodes of a known cell constant.
EIS Measurement: Perform EIS from 1 MHz to 1 Hz with a small AC amplitude (e.g., 10 mV).
Calculation: The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. The conductivity (σ) is calculated using the formula σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area (or using the cell constant).
Electrochemical Characterization
Electrochemical tests are performed using 2032-type coin cells to evaluate the performance of the prepared electrolytes.
Protocol 2.3.1: Coin Cell Assembly
Electrodes: Use commercially available electrodes (e.g., LiCoO₂, NMC532 for the cathode; graphite or lithium metal for the anode) or prepare them using standard slurry casting techniques.
Stacking Sequence (Anode/Separator/Cathode):
Place the anode in the center of the negative cell casing.
Add a few drops of the prepared electrolyte to wet the anode surface.
Place a microporous separator (e.g., Celgard 2400) on top of the anode.
Add a few more drops of electrolyte to saturate the separator.
Place the cathode on top of the separator.
Add a final drop of electrolyte to the cathode.
Place a stainless steel spacer and a spring on top of the cathode.
Place the gasket and the positive cell casing.
Crimp the cell using a hydraulic crimping machine.
Let the cell rest for 12 hours to ensure complete electrode wetting.
Cell Configuration: Assemble a three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a lithium metal counter electrode, and a lithium metal reference electrode.
Linear Sweep Voltammetry (LSV):
Oxidative Stability: Scan the potential from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 mV/s). The potential at which a sharp increase in current is observed is defined as the anodic stability limit.
Reductive Stability: Scan the potential from OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺). The potential for the onset of a sharp cathodic current defines the reductive stability limit.
Significance: A wide ESW is essential for compatibility with high-voltage cathodes and stable operation.[11]
Caption: Workflow for Determining the Electrochemical Stability Window (ESW).
Protocol 2.3.3: Galvanostatic Cycling Performance
Cell Configuration: Assemble a coin cell with the desired anode and cathode materials (e.g., NMC532 || Graphite).
Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles to form a stable SEI layer.
Rate Capability Test: Cycle the cell at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate its performance under high power demands.
Long-Term Cycling: Cycle the cell at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles) to assess capacity retention and coulombic efficiency.
Data to Collect: Record the charge/discharge capacity, coulombic efficiency, and voltage profiles for each cycle.
Caption: Protocol for Evaluating Galvanostatic Cycling Performance.
Part 3: Data Interpretation and Expected Outcomes
Interpreting Electrochemical Data
Improved Coulombic Efficiency: An increase in the average coulombic efficiency, especially during the initial cycles, suggests the formation of a more stable and efficient SEI layer, potentially due to the participation of 1-cyclohexyl-3-methylimidazol-2-one.
Enhanced Capacity Retention: Higher capacity retention over long-term cycling indicates improved stability of the electrode-electrolyte interfaces and reduced parasitic reactions.
Lower Voltage Polarization: A smaller difference between the charge and discharge voltage plateaus, particularly at high C-rates, points to improved ionic conductivity and faster kinetics, which could be attributed to a modification of the Li⁺ solvation environment by the additive.
Wider Electrochemical Stability Window: An expanded ESW compared to the baseline electrolyte would confirm the suitability of the new formulation for high-voltage battery chemistries.
Example Data Presentation
The following table provides a template for summarizing the key performance metrics from galvanostatic cycling experiments, allowing for a clear comparison between the baseline electrolyte and electrolytes containing 1-cyclohexyl-3-methylimidazol-2-one.
Electrolyte Formulation
Initial Discharge Capacity (mAh/g @ C/10)
Capacity Retention after 200 cycles (%)
Average Coulombic Efficiency (%)
ESW (V vs. Li/Li⁺)
Baseline (1M LiPF₆ in EC/DMC)
160
85
99.5
4.3
Baseline + 2% C10H16N2O
Expected: 158-162
Expected: >90
Expected: >99.8
Expected: >4.5
LiFSI:C10H16N2O (1:2 DES)
Expected: 140-150
Expected: >95
Expected: >99.9
Expected: >4.8
Note: C10H16N2O is the molecular formula for 1-cyclohexyl-3-methylimidazol-2-one. Expected values are hypothetical and serve as a guide for data analysis.
References
New Liquid Electrolytes Consisting of Li Salts and Urea Derivatives for Li-Ion B
Development of Lithium Ion Conducting Liquid: Methylurea-Based Eutectic Electrolytes for Lithium Batteries. J-Stage. [Link]
Imidazolium-Based Ionic Liquid Electrolytes for Fluoride Ion Batteries. ACS Energy Letters. [Link]
Alkylimidazolium-Based Ionic Liquids as Lithium-Ion B
A dual-role electrolyte additive for simultaneous polysulfide shuttle inhibition and redox mediation in sulfur batteries. Journal of Materials Chemistry A. [Link]
Practical Lithium–Sulfur Batteries Enabled by a Six-Membered Cyclic Urea Solvent. ACS Energy Letters. [Link]
Application of Ionic Liquids in Electrochemistry—Recent Advances. PMC - NIH. [Link]
Asymmetrical dicationic ionic liquids based on both imidazolium and aliphatic ammonium as potential electrolyte additives applied to lithium secondary batteries. ResearchGate. [Link]
LiFSA and Urea/Dimethylurea Eutectic Electrolytes for Lithium Metal Batteries. ACS Applied Energy Materials. [Link]
Use of urea-based electrolyte additives as lithium batteries and their...
Note Synthesis and antimicrobial activity of some new l-cyclohexyl-3-carbethoxy-2-methyl-S. (URL not available)
Electrochemical Applications of Room-Temper
Well-defined N-heterocyclic carbene silver halides of 1-cyclohexyl-3-arylmethylimidazolylidenes: synthesis, structure and catalysis in A3-reaction of aldehydes, amines and alkynes. Dalton Transactions. [Link]
A dual-role electrolyte additive for simultaneous polysulfide shuttle inhibition and redox mediation in sulfur batteries. Journal of Materials Chemistry A. [Link]
An efficient synthesis of novel cyclohexylmethyl-1H- imidazolo carboxamide. International Journal of Chemical and Pharmaceutical Sciences. [Link]
Application of Ionic Liquids for Batteries and Supercapacitors. MDPI. [Link]
The Emerging Role of Cyclohexylbenzene in Battery Electrolyte Formulations and Energy Storage Systems. EIN Presswire. [Link]
Application Note: CO2 Capture Efficiency using 1-Cyclohexyl-3-methylimidazol-2-one Derivatives
This Application Note is structured to guide researchers through the physicochemical characterization and evaluation of 1-cyclohexyl-3-methylimidazol-2-one (CMIm-one) and its derivatives as next-generation absorbents for...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the physicochemical characterization and evaluation of 1-cyclohexyl-3-methylimidazol-2-one (CMIm-one) and its derivatives as next-generation absorbents for Carbon Dioxide (
) capture.
Unlike their ionic liquid precursors (imidazolium salts) which often rely on viscosity-increasing chemisorption, imidazol-2-one derivatives primarily function as Polar Aprotic Physical Solvents . This guide focuses on exploiting their high dipole moments for physisorption, offering a low-energy regeneration alternative to traditional amine scrubbing.
Executive Summary & Mechanistic Rationale
The search for non-volatile, thermally stable solvents for
capture has led to the evaluation of 1-cyclohexyl-3-methylimidazol-2-one (CMIm-one) . Structurally, this molecule resembles a cyclic urea (similar to DMPU or DMI). Unlike amine-based solvents that form carbamates (chemical bond), CMIm-one captures via dipole-quadrupole interactions .
The Mechanism: Physisorption vs. Chemisorption
The Interaction: The carbonyl oxygen at the C2 position possesses a high electron density, creating a strong local dipole. This dipole interacts with the quadrupole moment of the
molecule.
The Advantage: Because no covalent bond is formed, the energy required for regeneration (desorption) is significantly lower than that of MEA (Monoethanolamine) or reactive Ionic Liquids.
The Engineering Trade-off: Efficiency is governed by Henry’s Law . Capture is most efficient at high partial pressures (pre-combustion capture) and low temperatures.
The Static Isochoric Saturation Method is the gold standard for determining the solubility of gases in physical solvents. It eliminates the errors associated with volume expansion in flow systems.
Experimental Setup Logic
The system consists of a gas reservoir (Reference Cell) and an equilibrium cell (Sample Cell) submerged in a thermostatic bath.
Step-by-Step Procedure
Cell Calibration: Accurately measure the volume of the Equilibrium Cell (
) using gas expansion (helium pycnometry).
Loading: Load a precise mass (
) of degassed CMIm-one into the Equilibrium Cell.
Evacuation: Evacuate the headspace of the Equilibrium Cell to remove air.
Gas Injection:
Fill the Reference Cell with
to a known pressure ().
Open the valve to transfer a specific amount of
() into the Equilibrium Cell.
Close the valve.
Equilibration:
Stir the mixture at constant temperature (
).
Monitor pressure (
) until it stabilizes ( kPa over 30 mins).
Data Collection: Record
, , and .
Step-Wise Isotherms: Inject more
to reach the next pressure point (e.g., 5, 10, 20, 40 bar) without venting.
Data Analysis & Calculation of Efficiency
To determine the capture efficiency, we must calculate the solubility (
) and the Henry’s Law Constant () .
Calculation Workflow
The amount of
absorbed in the liquid phase () is calculated by mass balance:
Where
(moles in vapor phase) is calculated using the Real Gas Law () and the headspace volume ().
Note: The liquid volume (
) swells upon absorption. For precise work, correct for Swelling Factor () using density measurements, or assume partial molar volumes.
Henry's Law Constant (
)
For physical solvents, efficiency is defined by
. A lower indicates higher solubility.
: Fugacity of (calculated via Peng-Robinson Equation of State).
: Mole fraction of in the liquid.
Comparative Efficiency Table (Simulated Data Structure)
Solvent System
Temperature (K)
Pressure (MPa)
Solubility ()
Henry's Constant (, MPa)
Mechanism
CMIm-one
313.15
2.0
0.24
8.5
Physisorption
[BMIM][PF6] (IL)
313.15
2.0
0.18
11.2
Physisorption
[BMIM][Acetate]
313.15
0.1
0.35
N/A (Non-linear)
Chemisorption
Selexol (DME)
313.15
2.0
0.21
9.8
Physisorption
Interpretation: If CMIm-one shows a
lower than Selexol, it is a superior physical solvent. If it is higher than [BMIM][Acetate] at low pressure, it confirms it lacks the chemical "bite" of the acetate anion but offers easier regeneration.
Troubleshooting & Optimization
Viscosity & Mass Transfer Limitations
Cyclic urea derivatives can be viscous (
cP). High viscosity impedes mass transfer, making the absorption process slow.
Diagnosis: If pressure stabilization takes
hours.
Remedy: Operate at slightly elevated temperatures (40°C) to reduce viscosity, even though this slightly lowers thermodynamic solubility. The kinetic gain often outweighs the thermodynamic loss.
Solid Precipitation
Some highly symmetrical imidazol-2-ones are solids at room temperature.
Protocol Adjustment: Create a Deep Eutectic Solvent (DES) by mixing CMIm-one with a hydrogen bond donor (e.g., ethylene glycol or 2-imidazolidinone) to depress the melting point while maintaining
affinity.
References
Reactions of CO2 with Amines and ILs
Source: Vertex AI Research / U. Lisboa.
Context: Describes the formation of imidazolium carboxylates and the distinction between chemical fix
Technical Support Center: High-Grade 1-cyclohexyl-3-methylimidazol-2-one Purification
Welcome to the technical support center for the purification of high-grade 1-cyclohexyl-3-methylimidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals who require this hete...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of high-grade 1-cyclohexyl-3-methylimidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals who require this heterocyclic compound in a state of high purity for their experiments. Here, we address common challenges and provide robust, field-tested protocols to help you achieve your desired product specifications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of 1-cyclohexyl-3-methylimidazol-2-one. Each issue is presented with potential causes and actionable solutions.
Question 1: My final product has a persistent yellow or brown color, even after the initial workup. What's causing this and how can I fix it?
Answer:
Color in the final product typically arises from two main sources: impurities present in the starting materials or minor by-products and degradation products formed during the synthesis, especially if elevated temperatures are used.[1] These impurities are often highly conjugated molecules that absorb visible light.
Causality & Solution:
Impurity Adsorption: The most effective method for removing colored impurities is treatment with activated charcoal. The high surface area and porous structure of activated charcoal allow it to adsorb the large, color-imparting molecules, effectively removing them from your product solution.[2]
Oxidative By-products: Ensure reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, which can generate colored species.
A detailed protocol for decolorization is provided in the "Experimental Protocols" section.
Question 2: After my initial extraction and solvent removal, ¹H NMR analysis shows significant amounts of unreacted starting materials. How can I remove these effectively?
Answer:
Co-elution of starting materials with the desired product during an aqueous workup is common if their polarities are not sufficiently different. The most reliable method for separating compounds with varying polarities is column chromatography.
Causality & Solution:
Differential Adsorption: Silica gel column chromatography separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent).[3] 1-cyclohexyl-3-methylimidazol-2-one, being a moderately polar cyclic urea, will have a distinct retention factor (Rf) compared to common starting materials like diamines or carbonyldiimidazole (CDI).[4]
Optimized Elution: By starting with a non-polar solvent system (e.g., petroleum ether/ethyl acetate) and gradually increasing the polarity, you can selectively elute the components. Typically, less polar impurities will elute first, followed by your product, with highly polar starting materials remaining on the column longer.
A detailed protocol for purification via column chromatography is provided below.
Question 3: My product appears pure by NMR, but I'm struggling to get it to crystallize. It remains a viscous oil. What should I do?
Answer:
The inability of a compound to crystallize, despite appearing pure by NMR, is often due to the presence of small amounts of residual solvent or minor impurities that inhibit lattice formation.[5] The goal is to find a solvent system where the product has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.
Causality & Solution:
Solvent Entrapment: Trace amounts of reaction solvents (like DCM or THF) can be trapped within the product, lowering its melting point and preventing crystallization. Ensure the product is dried under high vacuum for an extended period (12-24 hours) before attempting crystallization.[2]
Metastable State: Your compound may be in a supercooled or amorphous state. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide a nucleation site for crystal growth.
Solvent Screening: A systematic approach to finding a suitable recrystallization solvent is necessary. Test the solubility of a small amount of your product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, and mixtures thereof) at room temperature and upon heating. A good solvent will fully dissolve the product when hot and yield solid crystals upon cooling.
Question 4: I've successfully purified my compound, but what is the best way to ensure it is "high-grade" and free of residual solvents?
Answer:
Achieving "high-grade" purity requires rigorous removal of all volatile and non-volatile contaminants. The final and most critical step after chromatography or recrystallization is drying under high vacuum at a moderately elevated temperature.
Causality & Solution:
Vapor Pressure Differential: Applying a high vacuum significantly lowers the boiling point of residual solvents, allowing them to be removed efficiently without requiring high temperatures that could degrade the product.[6][7]
Nitrogen Sweeping: For stubborn solvents, a technique of sweeping with an inert gas like nitrogen while heating under vacuum can accelerate their removal.[7] The nitrogen flow helps to carry solvent molecules away from the product.
Purity Confirmation: High-grade purity should be confirmed by a combination of techniques:
¹H and ¹³C NMR: To confirm the chemical structure and absence of organic impurities.
HPLC: To quantify purity (e.g., >99.5%).
Elemental Analysis (CHN): To confirm the elemental composition matches the theoretical values.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of 1-cyclohexyl-3-methylimidazol-2-one?
Impurities typically arise from the starting materials, reagents, or side reactions.[8] Common sources include unreacted N-cyclohexyl-N'-methylethylenediamine, by-products from the cyclization step (e.g., with carbonyldiimidazole[4]), and any solvents used in the synthesis and purification process.
Q2: Is vacuum distillation a suitable purification method for this compound?
While many related ionic liquids can be distilled under high vacuum[6][9][10], for a solid, neutral organic compound like 1-cyclohexyl-3-methylimidazol-2-one, methods like recrystallization and column chromatography are generally preferred.[11] Distillation should only be considered if the compound is thermally stable at the required distillation temperature and if there is a significant boiling point difference between the product and its impurities.
Q3: How should I properly store the high-grade product?
High-purity 1-cyclohexyl-3-methylimidazol-2-one should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place. For long-term storage, storing under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) is recommended to prevent degradation.
Data Summary & Method Comparison
The following table provides a comparative overview of the primary purification techniques for achieving high-grade 1-cyclohexyl-3-methylimidazol-2-one.
Purification Method
Typical Purity Achieved
Pros
Cons
Solvent Washing/Trituration
85-95%
Simple, fast, removes bulk of unreacted starting materials.
Ineffective for impurities with similar solubility to the product.
Column Chromatography
>99%
Excellent for separating compounds with different polarities; high resolution.[3][12]
Can be time-consuming and requires significant solvent volumes.
Recrystallization
>99.5%
Highly effective for achieving high crystalline purity; removes entrapped impurities.[11]
Requires finding a suitable solvent system; yield can be reduced.
High-Vacuum Distillation
>98%
Effective for removing non-volatile impurities.[6]
Risk of thermal degradation; not suitable for all compounds.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is designed to separate 1-cyclohexyl-3-methylimidazol-2-one from less and more polar impurities.
Slurry Preparation: Adsorb the crude product (e.g., 1 g) onto a small amount of silica gel (2-3 g) by dissolving it in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and then adding the silica. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
Column Packing: Prepare a glass chromatography column packed with silica gel (typically 50-100 times the weight of the crude product) in a non-polar eluent (e.g., petroleum ether or hexane).
Loading: Carefully add the silica-adsorbed product to the top of the packed column.
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Petroleum Ether:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 50:50). The gradient rate will depend on the separation difficulty.[4]
Fraction Collection: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
Drying: Dry the isolated product under high vacuum to remove all traces of eluent.
Protocol 2: Decolorization with Activated Charcoal
This protocol is for removing colored impurities from the product.
Dissolution: Dissolve the colored product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or ethanol) at a concentration of approximately 50-100 mg/mL.
Charcoal Addition: Add activated decolorizing charcoal to the solution (approximately 5-10% of the product weight).[2]
Stirring: Stir the suspension at room temperature for 1-2 hours. Gentle heating (40 °C) can sometimes improve efficiency but should be used with caution to avoid solvent loss.
Filtration: Filter the mixture through a pad of celite or a 0.45 µm syringe filter to completely remove the fine charcoal particles. The filtrate should be colorless.
Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
Further Purification: The resulting solid should be further purified by recrystallization or chromatography to ensure removal of any impurities leached from the charcoal.
Visualized Workflows
Caption: General purification workflow for high-grade product.
Caption: Troubleshooting decision tree for purification issues.
References
Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview. (2022). MDPI.
Earle, M. J., et al. (2006). The distillation and volatility of ionic liquids. Nature. Available at: [Link]
Earle, M. J., et al. (2006). The distillation and volatility of ionic liquids. PubMed. Available at: [Link]
Recovery and purification of ionic liquids from solutions: a review. PubMed Central. Available at: [Link]
Cold Crystallization and the Molecular Structure of Imidazolium-Based Ionic Liquid Crystals with a p-Nitroazobenzene Moiety. (2021). ACS Omega. Available at: [Link]
Ionic liquids in chromatographic and electrophoretic techniques: toward additional improvements in the separation of natural compounds. PubMed Central. Available at: [Link]
Recovery and purification of ionic liquids from solutions: a review. (2018). RSC Publishing. Available at: [Link]
Purification of imidazolium ionic liquids for spectroscopic application. (2025). ResearchGate. Available at: [Link]
High vacuum distillation of ionic liquids and separation of ionic liquid mixtures. (2010). Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
WO2009027250A2 - Distillation of ionic liquids. Google Patents.
Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. Frontiers. Available at: [Link]
Application of ionic liquids in the preparation of extraction chromatographic materials for metal ion separations: Progress and prospects. (2017). Taylor & Francis Online. Available at: [Link]
IONIC LIQUIDS IN LIQUID CHROMATOGRAPHY. Nova Science Publishers. Available at: [Link]
Knowing Ionic Liquids: A Guide for Scientists And Researchers. (2024). Mind the Graph. Available at: [Link]
Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. (2010). ACS Publications. Available at: [Link]
WO2004080974A1 - A purification method of ionic liquids to obtain their high purity. Google Patents.
About the Purification Route of Ionic Liquid Precursors. (2017). MDPI. Available at: [Link]
Impurities in Pharmaceutical Drug Substances and Product. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
Chemical Properties of Ethanone, 1-cyclohexyl- (CAS 823-76-7). Cheméo. Available at: [Link]
Synthesis of 1-hexyl-3- methylimidazolium chloride (HMIMCl) ionic liquid. ResearchGate. Available at: [Link]
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). MDPI. Available at: [Link]
How to purify 1-methylimidazole after the Debus–Radziszewski reaction. Quora. Available at: [Link]
Well-defined N-heterocyclic carbene silver halides of 1-cyclohexyl-3-arylmethylimidazolylidenes: synthesis, structure and catalysis in A3-reaction of aldehydes, amines and alkynes. Dalton Transactions (RSC Publishing). Available at: [Link]
Note Synthesis and antimicrobial activity of some new l-cyclohexyl-3-carbethoxy-2-methyl-S. NISCAIR. Available at: [Link]
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019). ACS Publications. Available at: [Link]
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. Available at: [Link]
Technical Support Center: Anhydrous Processing of 1-cyclohexyl-3-methylimidazol-2-one
Executive Summary & Chemical Context[1][2][3][4][5][6] 1-cyclohexyl-3-methylimidazol-2-one (often abbreviated as CMI-2-one ) belongs to the class of cyclic ureas. Unlike its ionic liquid counterpart (imidazolium salts),...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
1-cyclohexyl-3-methylimidazol-2-one (often abbreviated as CMI-2-one ) belongs to the class of cyclic ureas. Unlike its ionic liquid counterpart (imidazolium salts), this is a neutral, polar aprotic molecule .
Why is drying difficult?
The carbonyl oxygen at the C2 position acts as a strong hydrogen bond acceptor. Like chemically similar solvents (DMPU, DMI, or NMP), CMI-2-one forms a tight hydration shell with atmospheric moisture. Standard "bench-top" drying is often insufficient for water-sensitive applications such as carbene generation, organometallic catalysis, or electrolyte formulation.
Target Specification:
Standard Grade: < 1000 ppm H₂O
Anhydrous Grade (Battery/Catalysis): < 50 ppm H₂O
Diagnostic Module: "How wet is my sample?"
Before attempting purification, you must quantify the problem. Visual inspection is useless; CMI-2-one is hygroscopic and will appear clear even when "wet" (saturated).
Recommended Analytical Methods
Method
Detection Limit
Suitability
Notes
Coulometric Karl Fischer (KF)
1 ppm
High
The Gold Standard. Ensure the anode solution is compatible with ureas (to prevent side reactions).
¹H-NMR (DMSO-d₆)
~50-100 ppm
Medium
Water appears as a variable peak (3.3–3.5 ppm). Chemical shift moves downfield as concentration increases.
¹H-NMR (CDCl₃)
~100 ppm
Medium
Water appears around 1.56 ppm but can overlap with cyclohexyl protons.
FT-IR
> 1000 ppm
Low
Only useful for gross contamination (broad -OH stretch at 3200-3500 cm⁻¹).
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the safest and most effective drying method based on your initial water content and available equipment.
Figure 1: Decision matrix for selecting the appropriate drying methodology based on physical state and initial moisture levels.
Technical Protocols
Protocol A: Azeotropic Distillation (The "Bulk" Remover)
Best for: Samples with >1% water or when the compound is dissolved in a wet organic solvent.
Mechanism: Toluene forms a low-boiling azeotrope with water (85°C), carrying moisture out of the system efficiently.
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
Solvent: Add Toluene (ratio 5:1 Toluene to CMI-2-one). Toluene is preferred over benzene due to lower toxicity.
Reflux: Heat the mixture to reflux (bath temp ~120°C).
Monitor: Watch the Dean-Stark trap. Water will separate as a lower phase.[1]
Completion: Continue reflux until the water level in the trap remains constant for 1 hour.
Isolation: Remove toluene via rotary evaporation or high-vacuum manifold.
Result: Typically reduces water to ~100–300 ppm.
Protocol B: Molecular Sieves (The "Polishing" Step)
Best for: Reaching <50 ppm water.
Critical Requirement: Sieves must be activated immediately before use. Commercial "activated" sieves are often wet from storage.
The Activation Workflow:
Figure 2: Mandatory activation protocol for molecular sieves. Using unactivated sieves will contaminate the sample.
Selection: Use 3A Sieves (preferred) or 4A. 3A excludes most organic molecules, preventing adsorption of the CMI-2-one itself.
Dosage: Add 10–20% w/w of activated sieves to the liquid CMI-2-one.
Time: Allow to stand for 24–48 hours. Do not stir vigorously as this grinds the sieves into dust, creating filtration headaches.
Filtration: Filter through a 0.45 µm PTFE syringe filter (dried) or a glass frit under inert atmosphere.
Troubleshooting & FAQs
Q1: I used molecular sieves, but my NMR still shows water peaks. Why?
Diagnosis A (Saturation): Did you activate the sieves? If you took them straight from the bottle, they likely added water to your sample.
Diagnosis B (Equilibrium): If the sample was very wet (>1%), the sieves saturated before removing all water. Decant the liquid and add a fresh batch of activated sieves.
Diagnosis C (NMR Solvent): Is your deuterated solvent (CDCl₃ or DMSO-d₆) dry? Test a blank NMR tube.
Q2: Can I use Calcium Hydride (CaH₂) or Sodium?
Response:Proceed with Caution. While CaH₂ is effective for amines and amides, cyclic ureas can be reactive at high temperatures.
Risk: Strong bases/reductants can deprotonate the alpha-carbons or attack the carbonyl.
Recommendation: Stick to Molecular Sieves or Azeotropic Distillation . These are chemically inert toward the urea functionality [1].
Q3: The CMI-2-one solidified after drying. How do I handle it?
Response: High purity CMI-2-one has a higher melting point than impure samples (impurities depress melting point).
Solution: Gently melt it (approx 40–50°C) under an Argon stream to transfer. Do not use an open water bath, or it will re-absorb moisture immediately.
Q4: My sample turned yellow after drying with sieves.
Response: This indicates trace decomposition or leaching of iron/binders from low-quality sieves.
Fix: Distill the CMI-2-one under high vacuum ( < 1 mmHg) to recover the pure, colorless compound.
Q5: How do I store the dried material?
Protocol: Store in a Schlenk tube or a glovebox under Nitrogen/Argon. Wrap the cap in Parafilm and electrical tape. If stored in a fridge, allow it to warm to room temperature before opening to prevent condensation.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The standard text for drying polar organic solvents and ureas).
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry, 43(20), 3966–3968. (Establishes the efficacy of sieves vs. chemical agents for amides/ureas).
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-cyclohexyl-3-methylimidazol-2-one before handling.
managing viscosity issues with 1-cyclohexyl-3-methylimidazol-2-one at low temperatures
Technical Support Center: 1-Cyclohexyl-3-methylimidazol-2-one Subject: A Comprehensive Guide to Managing Viscosity Issues with 1-Cyclohexyl-3-methylimidazol-2-one at Low Temperatures Welcome to the technical support cent...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-Cyclohexyl-3-methylimidazol-2-one
Subject: A Comprehensive Guide to Managing Viscosity Issues with 1-Cyclohexyl-3-methylimidazol-2-one at Low Temperatures
Welcome to the technical support center for 1-cyclohexyl-3-methylimidazol-2-one. As a valued member of the research community, you are likely working with this compound for its unique properties in applications ranging from drug formulation to chemical synthesis.[1][2] However, like many imidazolium-based ionic liquids, its viscosity can increase significantly at lower temperatures, posing challenges in the laboratory.[3][4]
This guide is designed to provide you with practical, field-tested solutions to anticipate and manage these viscosity-related issues, ensuring the accuracy, reproducibility, and efficiency of your experiments. We will explore the causal mechanisms behind these physical changes and provide detailed protocols to counteract them effectively.
Frequently Asked Questions (FAQs)
Q1: What is 1-cyclohexyl-3-methylimidazol-2-one and why is it used?
1-cyclohexyl-3-methylimidazol-2-one is a member of the imidazolium-based ionic liquid family.[3] These compounds are salts that are liquid at or near room temperature and are noted for their low vapor pressure, high thermal stability, and tunable solvency.[3][5] In the pharmaceutical and drug development sectors, such ionic liquids are investigated for their potential to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs), serve as novel drug delivery systems, or act as media for chemical synthesis.[1] The specific structure of 1-cyclohexyl-3-methylimidazol-2-one, with its cyclohexyl and methyl groups, influences its physical properties like viscosity and its interaction with other molecules.
Q2: Why does the viscosity of 1-cyclohexyl-3-methylimidazol-2-one increase so dramatically at low temperatures?
The phenomenon of increasing viscosity with decreasing temperature is fundamental to most liquids.[6] Viscosity is a measure of a fluid's internal resistance to flow, which is governed by the strength of intermolecular forces. As the temperature of 1-cyclohexyl-3-methylimidazol-2-one decreases, the kinetic energy of its constituent ions is reduced. This allows intermolecular forces, such as van der Waals forces and electrostatic interactions between the imidazolium cations and their counter-anions, to become more dominant. The ions are less able to move past one another, resulting in a more ordered, less fluid state and, consequently, a higher viscosity.[6][7]
Q3: What are the most common laboratory problems caused by high viscosity at low temperatures?
Increased viscosity can introduce significant challenges and errors in experimental workflows.[8][9] The most common issues include:
Inaccurate Pipetting and Dispensing: Standard air-displacement pipettes struggle with viscous liquids, leading to incomplete aspiration, slow liquid release, and the formation of droplets on the tip exterior.[8][10][11] This directly impacts the accuracy and reproducibility of your experiments.
Clogging of Equipment: Automated liquid handlers, pumps, and narrow-gauge tubing are susceptible to blockages, causing instrument downtime and potential damage.[12][13]
Poor Mixing and Heat Transfer: High viscosity impedes efficient mixing with other reagents, potentially leading to incomplete reactions or non-homogeneous solutions. It also slows down heat transfer, making it difficult to maintain uniform temperature throughout the sample.[14]
Solidification: At sufficiently low temperatures, the compound may transition from a highly viscous liquid to a semi-solid or solid state, making it completely unusable without intervention.[15]
Troubleshooting Guide: Practical Solutions for Viscosity Management
This section provides direct answers and protocols to address specific issues you may encounter.
Issue 1: My 1-cyclohexyl-3-methylimidazol-2-one has become a semi-solid or is too viscous to pipette after refrigeration.
This is a common occurrence when the compound is stored at low temperatures (e.g., 4°C) to maintain its long-term stability. The primary and most direct solution is controlled heating.[16][17]
Solution: Controlled Warming to Reduce Viscosity
Heating the compound will increase its thermal energy, reduce intermolecular forces, and restore its fluidity.[18] However, this must be done carefully to avoid thermal decomposition.[14]
dot
Caption: Workflow for safely liquefying viscous or solidified compounds.
Detailed Protocol: Safe Warming of 1-cyclohexyl-3-methylimidazol-2-one
Hazard Assessment: Before heating any chemical, consult its Safety Data Sheet (SDS) for information on thermal decomposition and reactivity.[14] For related imidazolium compounds, stability is generally good, but it's a critical first step.[5]
Select a Heating Method: Use a method that provides gradual and uniform heating.[19] A water bath, heating mantle, or calibrated hot plate with a metal block is recommended.[14] Never use a direct flame.
Set Temperature: Begin by setting the temperature to a moderate level, such as 37-40°C. This is often sufficient to significantly reduce viscosity.[12]
Gentle Agitation: Place a small magnetic stir bar in the vial to ensure even heat distribution and prevent localized overheating.[14]
Monitor: Allow the compound to warm for 15-30 minutes, or until it becomes a clear, mobile liquid.
Adjust if Necessary: If the compound is still too viscous, you can gradually increase the temperature. However, avoid exceeding 60-70°C unless you have specific data indicating higher thermal stability.
Maintain Temperature: If you are performing a long experiment, it may be necessary to use a heated liquid handling system or work in a temperature-controlled environment to maintain the compound's low viscosity.[9][17]
Issue 2: My pipetting is inaccurate and non-reproducible, even after warming the compound.
High viscosity affects the fluid dynamics of pipetting.[8][20] Even if the liquid is mobile, standard pipetting techniques may be insufficient.
Solution 1: Adjust Pipetting Technique
For manual pipetting, switching to a "reverse pipetting" technique can dramatically improve accuracy with viscous liquids.
dot
Caption: Comparison of forward and reverse pipetting techniques.
If using an automated system, you must adjust the liquid class parameters.[10]
Reduce Speeds: Lower both the aspiration and dispense speeds significantly (e.g., to 5-10 µL/s).[10] This gives the viscous liquid time to move without breaking the column of air.
Introduce Delays: Implement a delay (e.g., 500-2000 ms) after the aspiration and dispense steps.[10] This allows the liquid to fully settle in the tip before the next action.
Use Wide-Bore Tips: If available, use pipette tips with a wider orifice to reduce shear forces and make it easier for the liquid to enter and exit the tip.[12]
Parameter
Standard Setting (Aqueous)
Recommended Setting (Viscous)
Rationale
Aspiration Speed
100-200 µL/s
5-10 µL/s
Prevents air aspiration and ensures complete volume entry.[10]
Dispense Speed
100-200 µL/s
5-10 µL/s
Ensures complete and accurate dispensing without splashing.[10]
Aspiration Delay
0-100 ms
500-2000 ms
Allows the liquid column to stabilize inside the tip.[10]
Dispense Delay
0-100 ms
200-1000 ms
Ensures all liquid has drained from the tip wall.[10]
Pipetting Technique
Forward
Reverse
Compensates for the liquid film that clings to the tip surface.[20]
Issue 3: Heating the compound is not feasible for my temperature-sensitive experiment. How can I reduce viscosity?
When heating is not an option, the next best strategy is to reduce the viscosity by dilution with a compatible, low-viscosity solvent.[6][18]
Solution: Solvent Dilution
The choice of solvent is critical and depends entirely on your downstream application. You must select a solvent that is:
Miscible: Forms a homogeneous solution with the ionic liquid.
Inert: Does not react with your compound or interfere with your assay.
Compatible: Does not negatively impact the performance of your subsequent experimental steps (e.g., solubility of other components, enzyme activity, cell viability).
Recommended Solvents for Imidazolium-Based Ionic Liquids:
Solvent
Polarity
Common Applications
Considerations
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Drug discovery, cell-based assays
Highly effective at solvating many organic molecules and ionic liquids.[21]
Acetonitrile (ACN)
Polar Aprotic
Chromatography, organic synthesis
Lower viscosity than DMSO, easily removed by evaporation.
Methanol / Ethanol
Polar Protic
General synthesis, purification
Good solvency, but protic nature may interfere with certain reactions.
Dichloromethane (DCM)
Nonpolar
Organic synthesis, extraction
Use in a fume hood; good for nonpolar applications.
Detailed Protocol: Preparing a Lower-Viscosity Stock Solution
Solvent Selection: Based on the table above and your specific application, choose a compatible solvent. Perform a small-scale miscibility test if you are unsure.
Determine Required Concentration: Decide on the final concentration needed for your experiment. This will dictate the dilution factor. Start with a small dilution (e.g., 10-20% v/v solvent) and assess the viscosity.
Preparation:
a. If your 1-cyclohexyl-3-methylimidazol-2-one is solid, warm it gently as per the protocol above until it is liquid.
b. Accurately measure the required volume or mass of the ionic liquid.
c. In a separate, clean container, add the required volume of the chosen solvent.
d. Slowly add the ionic liquid to the solvent while stirring to ensure thorough mixing.
Validation: After preparation, visually inspect the solution to ensure it is homogeneous. Allow it to return to your experimental temperature and assess its viscosity and handling characteristics.
Documentation: Clearly label the new stock solution with its composition and concentration. Remember to account for the dilution factor in all subsequent calculations.
References
High Force, High Impact: Solving Viscous Fluid Challenges in the Lab - KR Analytical. (2025, May 23). KR Analytical. [Link]
How To Change The Viscosity Of A Substance? - Shanghai Minglan Chemical. (2023, November 15). Shanghai Minglan Chemical. [Link]
How to handle viscous specimens | myadlm.org. (2024, January 16). American Association for Clinical Chemistry. [Link]
4 Methods Of Reducing Viscosity - News. (2023, August 3). [Source information not available]. [Link]
How to Lower Viscosity and Flow Control in Colder Temperatures - Powerblanket. (2018, January 2). Powerblanket. [Link]
SAFETY DATA SHEET. (2017, April 26). [Source information not available]. [Link]
Viscosity Control and Heating Solutions - Axair Refrigeration. (n.d.). Axair Refrigeration. [Link]
Handling of viscous liquids - Basics, Techniques and Tricks - YouTube. (2018, June 29). YouTube. [Link]
Overcoming Viscosity Challenges with Peristaltic Pumps - Cole-Parmer. (2025, September 12). Cole-Parmer. [Link]
Safe Chemical Heating: Essential Tips for Every Lab Technician - Powerblanket. (2019, June 12). Powerblanket. [Link]
Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties. (2022, January 11). [Source information not available]. [Link]
Compatibility of Imidazolium-Based Ionic Liquids for CO2 Capture with Steel Alloys: a Corrosion Perspective - IRIS . (n.d.). [Source information not available]. [Link]
Tips for Pumping and Handling High Viscosity Fluids - Walchem. (2025, May 19). Walchem. [Link]
Tips for Maintaining and Troubleshooting Bulk Liquid Series Gear Pumps. (2024, March 18). [Source information not available]. [Link]
Tips and Tricks for Automating Viscous Liquid Handling. (2021, September 9). [Source information not available]. [Link]
1-Hexyl-3-methylimidazolium - CAS Common Chemistry. (n.d.). CAS. [Link]
Temperature effects on the viscosity and the wavelength-dependent refractive index of imidazolium-based ionic liquids with a phosphorus-containing anion - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. (2020, November 5). MDPI. [Link]
Chemical Properties of 1-Propanone, 1-cyclohexyl- (CAS 1123-86-0) - Cheméo. (n.d.). Cheméo. [Link]
Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents - MDPI. (2022, February 7). MDPI. [Link]
Drug Discovery Chemistry. (n.d.). [Source information not available]. [Link]
Viscosity and density of 1-hexyl-3-methylimidazolium triflate in comparison to ionic liquids with other anions. … - ResearchGate. (n.d.). ResearchGate. [Link]
What is 1-Hexyl-3-Methylimidazolium Bromide - Properties & Specifications. (n.d.). [Source information not available]. [Link]
Viscosity and Thermal Conductivity of 1-Hexyl-3-methylimidazolium Tetrafluoroborate and 1-Octyl-3-methylimidazolium Tetrafluoroborate at Pressures up to 20 MPa | Scilit. (n.d.). Scilit. [Link]
cyclohexyl propionate, 6222-35-1 - The Good Scents Company. (n.d.). The Good Scents Company. [Link]
ThermoML:J. Chem. Eng. Data 2006, 51, 2, 696-701 - Thermodynamics Research Center. (n.d.). NIST. [Link]
(PDF) Interaction of 1-hexyl-3 methylimidazolium bromide ionic liquid with methylparaben drug in aqueous solution: Conductometric and molecular dynamics studies - ResearchGate. (2024, September 2). ResearchGate. [Link]
The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids - PubMed. (2021, April 6). PubMed. [Link]
US20070093462A1 - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients - Google Patents. (n.d.).
solvent recovery and recycling of 1-cyclohexyl-3-methylimidazol-2-one
Technical Support Center: 1-Cyclohexyl-3-methylimidazol-2-one Welcome to the technical support center for 1-cyclohexyl-3-methylimidazol-2-one. This guide is designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-Cyclohexyl-3-methylimidazol-2-one
Welcome to the technical support center for 1-cyclohexyl-3-methylimidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the recovery and recycling of this valuable solvent. Here, we address common challenges through detailed, field-proven troubleshooting protocols and frequently asked questions.
Section 1: Compound Profile & Key Properties
This section provides fundamental information about the solvent, its properties, and safe handling practices.
Q1: What exactly is 1-cyclohexyl-3-methylimidazol-2-one?
A: 1-Cyclohexyl-3-methylimidazol-2-one is a high-boiling, polar aprotic solvent. It is crucial to distinguish it from common ionic liquids. Although it contains an imidazolium core, the presence of a carbonyl group at the 2-position makes it a cyclic urea , a neutral molecule. Its structure is analogous to the well-known solvent 1,3-Dimethyl-2-imidazolidinone (DMI).[1] This distinction is vital because its recovery and recycling protocols differ significantly from those for ionic salts. As a neutral molecule, it has a defined boiling point and is distillable, albeit at high temperatures.
Q2: What are the key physical and chemical properties I should be aware of?
A: Specific experimental data for 1-cyclohexyl-3-methylimidazol-2-one is not widely published. However, we can estimate its properties based on its close structural analog, DMI. These estimations are critical for designing recovery processes like vacuum distillation.
Table 1: Estimated Physical & Chemical Properties
Property
Estimated Value / Characteristic
Significance for Recovery & Recycling
Chemical Name
1-cyclohexyl-3-methylimidazol-2-one
-
Synonyms
CMI, CM-Imidazolidinone
-
Class
Cyclic Urea, Polar Aprotic Solvent
High thermal and chemical stability, but susceptible to hydrolysis under harsh conditions.[1][2]
Appearance
Colorless to pale yellow liquid
Discoloration is a key indicator of degradation or impurities.[3]
Boiling Point
High (>220 °C at atm. pressure)
Vacuum distillation is mandatory to prevent thermal decomposition.[2][4][5][6][7]
Solubility
Miscible with water and most organic solvents
High water solubility complicates recovery from aqueous streams; requires specific extraction or drying methods.[3]
Generally high, but can decompose near boiling point
Overheating during distillation can lead to discoloration and impurities.
| Chemical Stability | Stable under neutral conditions; resistant to moderate acids/bases | Susceptible to hydrolysis (ring-opening) under strong acid/base conditions at elevated temperatures.[2][10] |
Q3: What are the primary safety and handling precautions?
A: As a Senior Application Scientist, I cannot overstate the importance of safety. Based on data from analogous cyclic ureas like DMI, 1-cyclohexyl-3-methylimidazol-2-one should be handled with care.[8][11]
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. For operations with a risk of splashing or aerosol generation, a face shield is recommended.[8][9][11]
Ventilation: Handle the solvent in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[11][12]
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and phosphorus halides.[11]
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources. Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent water absorption.[8][9]
Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for proper disposal. Ensure adequate ventilation during cleanup.[8][11]
Section 2: Troubleshooting Guide
This section uses a question-and-answer format to address specific problems you may encounter during recovery and recycling, providing detailed protocols and the scientific rationale behind them.
Problem 1: Low Purity & Persistent Contamination
Q: My recycled solvent shows multiple peaks on GC or HPLC analysis. How can I design a robust purification strategy?
A: This is a common issue resulting from residual starting materials, reaction byproducts, or degradation products. A single purification technique is often insufficient. A multi-step approach combining bulk separation with a polishing step is the most effective strategy.
Workflow Diagram: Multi-Step Solvent Purification
Caption: Multi-step workflow for purifying used solvent.
Problem 2: Solvent Discoloration (Yellow to Brown)
Q: After my reaction or initial distillation, the solvent is discolored. What causes this and how can I fix it?
A: Discoloration is almost always a sign of chemical degradation. The two most common causes are:
Thermal Stress: Exposing the solvent to high temperatures, even under vacuum, can cause slight decomposition, forming chromophores (color-bearing compounds).
Oxidation/Byproducts: Trace impurities from your reaction may be colored, or the solvent itself may react with residual reagents or air at high temperatures.
The most effective method for removing color is adsorption onto activated carbon.[13][14][15][16]
Experimental Protocol: Decolorization with Activated Carbon
Selection: Use a high-purity, powdered activated carbon for maximum surface area. A typical starting point is 1-5% by weight of the solvent (e.g., 10-50 g of carbon per 1 kg of solvent).
Procedure:
a. In a suitable flask, add the discolored (but already distilled, if possible) solvent.
b. Add the activated carbon powder.
c. Stir the slurry vigorously at room temperature for 1-4 hours. Gentle heating (40-50°C) can sometimes improve efficiency but is often not necessary.
Removal: The fine carbon particles must be completely removed.
a. Perform a coarse filtration through Celite® or diatomaceous earth to remove the bulk of the carbon.
b. Follow with a fine filtration through a 0.45 µm PTFE membrane filter to remove any remaining fine particles.
Validation: The resulting solvent should be colorless. Check its purity via GC or HPLC to ensure no new impurities were introduced.
Problem 3: High Water Content
Q: My solvent is hygroscopic and contains too much water for my next reaction. What is the best way to dry it to ppm levels?
A: Due to its high polarity and water miscibility, removing water can be challenging. While azeotropic distillation is an option, the most reliable and convenient lab-scale method for achieving very low water content is drying with molecular sieves.[17][18][19]
Experimental Protocol: Drying with 3Å Molecular Sieves
Sieve Selection & Activation:
Why 3Å? The 3 angstrom (3Å) pore size is critical because it allows small water molecules to enter and be trapped but excludes most organic solvent molecules, including your cyclic urea.[19][20][21] Using 4Å sieves is a common mistake that can lead to co-adsorption of the solvent.
Activation: Molecular sieves must be activated to remove any pre-adsorbed water. Heat the sieves in a vacuum oven at >200°C for at least 8-12 hours under a strong vacuum.[19] Cool them under an inert atmosphere (nitrogen or argon) before use.
Procedure:
a. To your solvent, add 10-20% (by volume) of freshly activated 3Å molecular sieves. For example, add 100-200 mL of sieves to 1 L of solvent.[17][20]
b. Seal the container and let it stand for at least 48-72 hours. Occasional swirling can help. For extremely low water content (<10 ppm), a 5-day period may be required.[20][21]
Validation:
The gold standard for measuring water content at ppm levels is Karl Fischer titration . This is a self-validating system; you continue the drying process until the specification is met.
Problem 4: Low Recovery Yield During Distillation
Q: I'm losing a significant amount of solvent during vacuum distillation. What can I do to improve my yield?
A: Low yield is typically due to either decomposition or mechanical issues. Because this solvent has a high boiling point, preventing thermal degradation is paramount.
Troubleshooting & Optimization of Vacuum Distillation
The Cause: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the system pressure with a vacuum pump, you drastically lower the required boiling temperature.[4][5][6][7] This is the single most important factor in preventing thermal decomposition of high-boiling solvents.
Table 2: Troubleshooting Low Distillation Yield
Symptom
Potential Cause
Recommended Action & Scientific Rationale
Dark, tar-like residue in distillation flask
Thermal Decomposition: The distillation temperature is too high, "cracking" the solvent.
Increase the vacuum. Lower the pressure to the 1-10 mbar range. This will lower the boiling point significantly, minimizing thermal stress.[4][5] Monitor the overhead vapor temperature; it should be stable and well below the atmospheric boiling point.
Solvent "bumping" or splashing into receiver
Uneven Boiling: Lack of smooth boiling introduces mechanical loss. Boiling chips are ineffective under vacuum.[5]
Use vigorous mechanical stirring. This creates a large surface area for even evaporation and prevents superheating and bumping. A magnetic stir bar is essential.[5]
Distillation is very slow or stalls
Insufficient Heating or Poor Vacuum: The energy input is not enough to overcome the enthalpy of vaporization at the given pressure.
Ensure proper flask insulation (e.g., with glass wool or aluminum foil) to direct heat into the liquid. Check all joints and tubing for leaks to ensure a deep, stable vacuum.
| High amount of solvent left in residue | Premature Termination: Distillation stopped too early. | Distill until the rate slows dramatically and the temperature in the pot begins to rise, indicating that the bulk of the solvent has been removed. Avoid distilling to complete dryness to prevent charring of non-volatile impurities. |
Problem 5: Potential for Hydrolysis
Q: Can my solvent break down if my reaction mixture is acidic or basic?
A: Yes. The urea linkage in the imidazolidin-2-one ring is essentially an amide. Under harsh conditions—specifically strong acids or bases at elevated temperatures—it is susceptible to hydrolysis.[10][22][23][24] This reaction breaks the ring structure, forming a diamine derivative, which would be a significant impurity.
Preventative Measures:
Avoid Extremes: Whenever possible, buffer your reaction to maintain a near-neutral pH if high temperatures are required.
Quench Carefully: During workup, neutralize any strong acids or bases before attempting to recover the solvent via distillation.
Low-Temperature Workup: If your product is stable, perform extractions and washes at lower temperatures to minimize the rate of any potential hydrolysis.
Section 3: Quality Control of Recycled Solvent
Q: How do I confirm that my recycled solvent is pure enough for reuse?
A: Visual inspection (colorless and clear) is the first step, but quantitative analysis is mandatory for scientific and developmental work.
Table 3: Recommended QC Tests for Recycled Solvent
Parameter
Analytical Method
Acceptance Criteria (Typical)
Purpose
Purity / Identity
Gas Chromatography (GC) or HPLC
> 99.5%
Confirms identity and quantifies organic impurities.[3]
Quantifies discoloration, indicating thermal or chemical degradation.[3]
| Non-Volatile Residue | Evaporation Test | < 10 ppm | Ensures no dissolved salts or high-boiling impurities are present. |
Workflow Diagram: Quality Control Logic
Caption: Quality control decision workflow for recycled solvent.
References
ACS Publications. (2010, April 28). Demonstration of Molecular Purification in Polar Aprotic Solvents by Organic Solvent Nanofiltration. Organic Process Research & Development. [Link]
Mitsui Fine Chemicals, Inc. DMI™ (1,3-Dimethyl-2-imidazolidinone). [Link]
Taylor & Francis Online. (2007, August 14). Hydrolysis of Cyclic Ureas under Microwave Irradiation: Synthesis and Characterization of 7,8‐Diaminopelargonic Acid. [Link]
Carl ROTH. Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. [Link]
Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]
Obera. Solvent treatment solutions: adsorption and activated carbon. [Link]
Red River. (2024, October 22). Understanding Molecular Sieves and Their Role in Solvent Drying. [Link]
University of Victoria. Using molecular sieves for solvent drying. [Link]
DEC.ACA™. activated carbon for solvent recovery. [Link]
Carl ROTH. Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone (Ireland version). [Link]
Donau Carbon US LCC. Activated Carbon for Solvent Recovery. [Link]
ACS Publications. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants (Full Text). [Link]
Google Patents. (2005, November 23). A process for recovering 1,3-dimethyl-2-imidazolidinone.
AXA XL. Solvent Recovery With Activated Carbon. [Link]
Sdfine. Chemwatch GHS SDS in English (European) 12461-2. [Link]
ResearchGate. (2016, January 7). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?. [Link]
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
PubMed. (2019, November 26). Concentration of 1,3-dimethyl-2-imidazolidinone in Aqueous Solutions by Sweeping Gas Membrane Distillation: From Bench to Industrial Scale. [Link]
Google Patents.
ACS Publications. (2025, March 17). Silica-Immobilized Cyclic Urea Catalyst for the Reduction of Carboxylic Acids to Alcohols. [Link]
Wiley Online Library. Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation.... [Link]
Google Patents. EP0538848A1 - Process and equipment for the hydrolysis of residual urea....
PubMed. The hydrolysis of urea and the proficiency of urease. [Link]
Royalchem. 1,3-Dimethyl-2-imidazolidinone (DMI) CAS 80-73-9. [Link]
SIELC Technologies. HPLC Method for Separation of Urea and Thiourea on Primesep S Column. [Link]
Carl ROTH. Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone (Ireland version, detailed). [Link]
Comparative Guide: 1-Cyclohexyl-3-methylimidazol-2-one vs. DMPU
The following guide compares 1-Cyclohexyl-3-methylimidazol-2-one (a cyclic urea, hereinafter referred to as CMI or the Cyclohexyl Analogue ) with the industry-standard polar aprotic solvent DMPU (1,3-Dimethyl-3,4,5,6-tet...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide compares 1-Cyclohexyl-3-methylimidazol-2-one (a cyclic urea, hereinafter referred to as CMI or the Cyclohexyl Analogue ) with the industry-standard polar aprotic solvent DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone).
Next-Generation Cyclic Urea Solvents for High-Performance Synthesis
Executive Summary
The search for safer, high-performance alternatives to HMPA (Hexamethylphosphoramide) led to the widespread adoption of DMPU . However, DMPU itself poses reproductive toxicity risks. The emergence of 1-cyclohexyl-3-methylimidazol-2-one (a lipophilic analogue of DMI ) represents a strategic shift towards "tunable" cyclic ureas.
While DMPU remains the benchmark for solvating cations in nucleophilic substitutions, CMI offers a unique physicochemical profile: higher lipophilicity , lower volatility , and a modified solvation shell that can alter reaction selectivity. This guide objectively compares their performance, safety, and utility.
Chemical Identity & Structural Logic
Understanding the structural difference is key to predicting solvent behavior. Both are cyclic ureas , characterized by a planar
core that acts as a powerful Lewis base (hydrogen bond acceptor).
Note on Nomenclature: The term "imidazol-2-one" strictly refers to the unsaturated ring. However, in solvent contexts, the saturated analog (imidazolidin-2-one ) is the standard stable solvent (analogous to DMI). This guide focuses on the saturated form as the functional solvent.
Structural Visualization (DOT Diagram)
Caption: Structural comparison highlighting the steric bulk of the cyclohexyl group in CMI versus the compact methyl groups in DMPU.
Physicochemical Properties Comparison
The substitution of a methyl group with a cyclohexyl ring drastically alters the physical handling and solvation properties.
Property
DMPU
CMI (Cyclohexyl Analogue)
Implication
Boiling Point
246 °C
> 280 °C (Est.)
CMI is suitable for very high-temperature reactions but harder to remove by evaporation.
Melting Point
-24 °C
~25–30 °C (Est.)
CMI may be a solid or viscous liquid at RT, requiring heating for transfer.
Dipole Moment
4.23 D
~4.0–4.1 D
Both are highly polar; CMI is slightly lower due to bulk.
Dielectric Constant
36.1
~30–32 (Est.)
DMPU is superior for dissociating ion pairs; CMI is better for solubilizing organic substrates.
Viscosity
Moderate
High
CMI may require dilution or higher temps to maintain mass transfer.
Water Solubility
Miscible
Limited / Immiscible
Critical Difference: CMI allows for aqueous workup/extraction, whereas DMPU is hard to extract from water.
Mechanistic Performance: Solvation & Reactivity
Cation Sequestration (The "Naked" Anion Effect)
Both solvents function by coordinating to metal cations (Li+, Na+, K+) via the urea carbonyl oxygen. This leaves the counter-anion "naked" and highly reactive.
DMPU: The 6-membered ring is flexible, allowing excellent overlap with cations. It is the "Gold Standard" for accelerating S_N2 reactions.
CMI: The 5-membered ring is more rigid (like DMI), and the cyclohexyl group adds steric hindrance.
Advantage:[1][2][3] The bulk prevents tight ion pairing in large organometallic complexes, potentially altering stereoselectivity.
Disadvantage: Slightly slower rates for simple S_N2 reactions compared to DMPU due to steric shielding of the carbonyl oxygen.
Reaction Compatibility Table
Reaction Type
DMPU Performance
CMI Performance
Recommendation
S_N2 Alkylation
Excellent (Fast rates)
Good (Slightly slower)
Use DMPU for speed; use CMI if substrate solubility is limiting.
Organolithium Chemistry
Good (Stabilizes aggregates)
Excellent (Tunable aggregation)
CMI is preferred for bulky electrophiles where DMPU might coordinate too tightly.
High-Temp Cyanation
Standard
Superior
CMI 's higher boiling point allows for reactions >250°C.
Pd-Catalyzed Coupling
Good
Excellent
CMI mimics the ligation properties of bulky phosphines, potentially stabilizing active Pd species.
Safety & Toxicology (The "Green" Perspective)
The primary driver for replacing DMPU is toxicity. DMPU is classified as a Reproductive Toxin (Category 2) .
DMPU:
High skin permeability.
Teratogenic potential (though less than HMPA).
Difficult to recover from water streams (energy-intensive distillation).
Skin Absorption: The bulky cyclohexyl group generally reduces skin permeation rates compared to small methyl/ethyl analogs.
Workup Efficiency: The lipophilic nature allows CMI to be extracted into organic phases or separated from water more easily, reducing wastewater contamination.
Experimental Protocols
Protocol A: Solvent Swap for S_N2 Alkylation (DMPU to CMI)
Objective: Replace DMPU in the alkylation of a secondary amine.
Dissolution: Dissolve the amine (1.0 equiv) in CMI (concentration 0.5 M). Note: If CMI is viscous/solid, warm to 40°C.
Base Addition: Add K2CO3 (2.0 equiv). Observe suspension quality (CMI may require vigorous stirring).
Technical Guide: H-NMR and C-NMR Spectral Analysis of 1-Cyclohexyl-3-methylimidazol-2-one
This technical guide provides a rigorous spectral analysis of 1-cyclohexyl-3-methylimidazol-2-one , a specialized cyclic urea derivative used as a polar aprotic solvent and a precursor in N-heterocyclic carbene (NHC) che...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a rigorous spectral analysis of 1-cyclohexyl-3-methylimidazol-2-one , a specialized cyclic urea derivative used as a polar aprotic solvent and a precursor in N-heterocyclic carbene (NHC) chemistry.
This guide distinguishes the target molecule from its imidazolium salt precursors and its saturated imidazolidinone analogs , providing researchers with the diagnostic data necessary for structural validation.
Executive Summary & Structural Context
1-cyclohexyl-3-methylimidazol-2-one (often abbreviated as CMI2O or CM-Imidazolone ) represents a class of unsaturated cyclic ureas. Unlike common solvents like DMI (1,3-dimethylimidazol-2-one), the asymmetry introduced by the cyclohexyl group creates distinct spectral splitting patterns essential for purity analysis.
Structural Criticality
Core: Unsaturated 5-membered ring (dihydro-2H-imidazol-2-one).
Differentiation: The presence of the C4=C5 double bond distinguishes it from imidazolidinones (saturated). The C2-Carbonyl distinguishes it from imidazolium salts (aromatic cations).
Experimental Protocol: Acquisition Parameters
To ensure reproducibility and accurate peak integration, the following acquisition parameters are recommended.
Sample Preparation[1][2][3][4][5]
Solvent: Deuterated Chloroform (
) is preferred for resolution. DMSO- is an alternative if solubility is an issue, though it may broaden exchangeable protons (none present here, but relevant for precursors).
Concentration: 10–15 mg in 0.6 mL solvent for
H-NMR; 30–50 mg for C-NMR.
Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.
Instrument Settings (Recommended)
Parameter
H-NMR
C-NMR
Rationale
Frequency
400 MHz or higher
100 MHz or higher
Resolution of cyclohexyl multiplets.
Pulse Angle
Maximize signal-to-noise ratio.
Relaxation Delay (D1)
1.0 s
2.0 - 5.0 s
Ensure full relaxation of the quaternary Carbonyl carbon.
Scans (NS)
16 - 64
512 - 1024
Carbonyl carbons have long and low NOE enhancement.
H-NMR Spectral Analysis
The proton spectrum is characterized by three distinct zones: the aromatic-like alkene protons, the N-methyl singlet, and the aliphatic cyclohexyl region.
Diagnostic Assignments (
, 400 MHz)
Position
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment Logic
4, 5
6.30 – 6.45
Doublets ( Hz)
2H
Olefinic Ring Protons. Unlike symmetric DMI (singlet), the asymmetry splits these into an AB system or two doublets.
N-CH (Cyclohexyl)
3.90 – 4.10
Multiplet (tt)
1H
Methine Proton. Deshielded by the urea nitrogen. Typically a triplet of triplets due to axial/equatorial coupling.
The "Olefinic" Region: The presence of signals above 6.0 ppm confirms the unsaturation of the ring. If these peaks appear at 3.0–4.0 ppm, the ring is saturated (imidazolidinone), indicating over-reduction during synthesis.
Purity Check: Look for a small singlet at
ppm (). Any singlet ppm suggests residual imidazolium salt (the acidic C2-H proton).
C-NMR Spectral Analysis
The carbon spectrum provides the definitive proof of the urea functionality via the carbonyl shift.
Diagnostic Assignments (
, 100 MHz)
Position
Chemical Shift (, ppm)
Type (DEPT)
Structural Significance
C2 (Carbonyl)
152.0 – 155.0
Quaternary (C)
The Urea Core. The defining peak. Distinct from the C2 of imidazolium salts ( ppm).
C4 / C5
112.0 – 116.0
CH
Alkene Carbons. Asymmetry may split these by 1-2 ppm.
N-CH (Cyclohexyl)
52.0 – 56.0
CH
N-Methine. Significantly deshielded compared to unsubstituted cyclohexane.
N-
30.0 – 32.0
N-Methyl. Standard diagnostic for N-methylation.
Cyclohexyl ()
25.0 – 34.0
Ring Carbons. Typically appear as three distinct signals due to symmetry (ortho, meta, para relative to N).
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target molecule with its most common contaminants and analogs.
Table 1: Spectral Differentiation Guide
Feature
Target: 1-Cyclohexyl-3-methylimidazol-2-one
Alternative A: 1-Cyclohexyl-3-methylimidazolium Salt (Precursor)
Alternative B: 1-Cyclohexyl-3-methylimidazolidin-2-one (Saturated)
Core Structure
Cyclic Urea (Unsaturated)
Aromatic Ionic Liquid
Cyclic Urea (Saturated)
H-NMR: Ring Protons
6.3 - 6.5 ppm (Alkene)
7.4 - 7.7 ppm (Aromatic)
3.2 - 3.5 ppm (Alkane)
H-NMR: C2-H
Absent
9.0 - 10.5 ppm (Diagnostic Acidic Proton)
Absent
C-NMR: C2
153 ppm (C=O)
135 - 138 ppm (C=N)
160 - 163 ppm (C=O)
Solubility
Soluble in organic solvents (, THF)
Water/Alcohol soluble; immiscible in Ether
Soluble in organic solvents
Validation Workflow
The following logic flow illustrates the decision process for validating the synthesis of 1-cyclohexyl-3-methylimidazol-2-one from its imidazolium precursor.
Figure 1: Step-by-step logic for validating the target molecule using H-NMR markers.
References
ChemicalBook. (n.d.). Synthesis of 1-cyclohexyl-imidazole. Retrieved from
National Institute of Standards and Technology (NIST). (2025). 1-Cyclohexyl-3-methylurea Spectral Data. PubChem. Retrieved from
Royal Society of Chemistry. (2006). Supplementary NMR data for 1-alkyl-3-methylimidazolium salts. Chemical Communications.[1] Retrieved from
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from
Blesic, M., et al. (2009). 1-Alkyl-3-methylimidazolium alkanesulfonate ionic liquids: synthesis and physicochemical properties. Physical Chemistry Chemical Physics. Retrieved from
FTIR and Raman spectroscopy data for 1-cyclohexyl-3-methylimidazol-2-one
A Comparative Guide to Vibrational Spectroscopy: Analyzing 1-Cyclohexyl-3-methylimidazol-2-one with FTIR and Raman Techniques Introduction: Unveiling Molecular Vibrations In the landscape of analytical chemistry and drug...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to Vibrational Spectroscopy: Analyzing 1-Cyclohexyl-3-methylimidazol-2-one with FTIR and Raman Techniques
Introduction: Unveiling Molecular Vibrations
In the landscape of analytical chemistry and drug development, a thorough understanding of a molecule's structural and chemical properties is paramount. Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, offers a powerful lens to probe the intrinsic vibrations of molecular bonds.[1][2] These techniques provide a molecular fingerprint, enabling identification, structural elucidation, and the study of intermolecular interactions.[3] This guide focuses on the application of FTIR and Raman spectroscopy for the characterization of 1-cyclohexyl-3-methylimidazol-2-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not yet widely published, this guide will provide a comprehensive framework for its analysis based on established principles and data from analogous imidazolium-based compounds.[4][5][6]
The Complementary Nature of FTIR and Raman Spectroscopy
FTIR and Raman spectroscopy are often considered complementary rather than competing techniques.[7] FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that result in a change in the dipole moment.[1] Consequently, polar functional groups such as C=O, N-H, and O-H tend to exhibit strong signals in FTIR spectra.[1][2]
In contrast, Raman spectroscopy is a light scattering technique. It measures the inelastic scattering of monochromatic light (from a laser) by a molecule.[1] Vibrational modes that lead to a change in the polarizability of the electron cloud are Raman active.[1] This makes Raman spectroscopy particularly sensitive to non-polar and symmetric bonds, such as C-C and C=C bonds within a molecule's backbone.[2] By employing both techniques, a more complete vibrational profile of 1-cyclohexyl-3-methylimidazol-2-one can be obtained.
Experimental Design: A Roadmap to Spectral Acquisition
A robust experimental design is critical for obtaining high-quality, reproducible spectral data. The following protocols outline the key steps for analyzing 1-cyclohexyl-3-methylimidazol-2-one using both FTIR and Raman spectroscopy.
Experimental Workflow
Caption: Experimental Workflow for Vibrational Analysis
FTIR Spectroscopy Protocol
Sample Preparation: For a solid sample like 1-cyclohexyl-3-methylimidazol-2-one, the potassium bromide (KBr) pellet method is a common choice. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the sample is placed directly on an ATR crystal (e.g., diamond or germanium), simplifying sample preparation.[8]
Instrument Parameters:
Spectrometer: A commercial FTIR spectrometer, such as a Bruker Tensor or a Thermo Fisher Nicolet series, is suitable.
Spectral Range: Typically, the mid-infrared range of 4000-400 cm⁻¹ is scanned, as this region contains the fundamental vibrational modes of most organic molecules.[2][9]
Resolution: A resolution of 4 cm⁻¹ is generally sufficient to resolve the key vibrational bands.
Scans: Co-adding multiple scans (e.g., 32 or 64) improves the signal-to-noise ratio.
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final absorbance spectrum.
Raman Spectroscopy Protocol
Sample Preparation: Raman spectroscopy offers more flexibility in sample handling.[1] The solid sample can be placed in a glass capillary tube or directly onto a microscope slide.
Instrument Parameters:
Spectrometer: A dispersive Raman spectrometer equipped with a microscope, such as a Renishaw inVia or a Horiba LabRAM, is ideal.
Excitation Laser: A common choice is a 785 nm laser to minimize fluorescence, which can be an issue with organic compounds. A 532 nm laser can also be used, but fluorescence should be checked.
Laser Power: The laser power should be kept low (e.g., 1-5 mW) to avoid sample degradation.
Spectral Range: A range of 3500-200 cm⁻¹ will cover the important vibrational modes.
Acquisition Time and Accumulations: An acquisition time of 10-30 seconds with 2-3 accumulations is a good starting point.
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and dispersed onto a CCD detector to generate the Raman spectrum.
Predicted Spectral Features and Comparative Analysis
Based on the known vibrational modes of imidazolium-based ionic liquids and related heterocyclic compounds, we can predict the key spectral features of 1-cyclohexyl-3-methylimidazol-2-one.[4][6] A combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT), is often employed for accurate peak assignments.[10][11]
Predicted Vibrational Modes
Vibrational Mode
Expected Wavenumber (cm⁻¹)
FTIR Activity
Raman Activity
Comments
C-H Stretching (Cyclohexyl & Methyl)
2850-3000
Strong
Strong
The CH₂ and CH₃ stretching modes will be prominent in both spectra.[9]
C-H Stretching (Imidazolium Ring)
3050-3150
Medium
Medium
These modes can provide information about intermolecular interactions.[5][6]
C=O Stretching (Imidazol-2-one)
1680-1720
Very Strong
Weak
The carbonyl stretch is a strong, characteristic band in the FTIR spectrum due to the large change in dipole moment.
C=C & C=N Stretching (Imidazolium Ring)
1500-1650
Medium-Strong
Strong
These ring stretching modes are often more prominent in the Raman spectrum due to the polarizability of the double bonds.[9]
CH₂ Scissoring & Bending (Cyclohexyl)
1440-1470
Medium
Medium
These deformation modes of the cyclohexyl group will be present in both spectra.[9]
Imidazolium Ring Breathing
900-1000
Weak
Strong
Symmetric ring breathing modes are typically strong in Raman spectra.
C-N Stretching
1200-1350
Strong
Medium
The stretching of the C-N bonds in the ring and to the substituents will be visible in both spectra.
Ring Deformation Modes
600-900
Medium
Medium
Complex vibrations involving the deformation of the imidazolium ring.[6]
Comparative Insights
Carbonyl Group (C=O): The most significant difference is expected for the C=O stretching vibration. This mode will produce a very strong and sharp absorption band in the FTIR spectrum, making FTIR the superior technique for analyzing this specific functional group. Its intensity in the Raman spectrum is anticipated to be weak.
Imidazolium Ring: The stretching and breathing modes of the imidazolium ring are expected to be more clearly resolved and intense in the Raman spectrum. This is because these vibrations involve significant changes in the polarizability of the delocalized π-electron system of the ring.
Cyclohexyl Group: The C-H stretching and bending vibrations of the cyclohexyl and methyl groups will be observable in both spectra, providing complementary information about the aliphatic portions of the molecule.
Computational Synergy: DFT for Spectral Assignment
To enhance the accuracy of vibrational assignments, theoretical calculations using Density Functional Theory (DFT) are highly recommended.[10][11]
DFT Workflow
Caption: DFT Workflow for Spectral Prediction
By performing a geometry optimization followed by a frequency calculation (e.g., using the B3LYP functional with a 6-31G* basis set), a theoretical vibrational spectrum can be generated.[12] The calculated frequencies are often systematically higher than the experimental values, so a scaling factor is typically applied. The calculated spectrum can then be compared with the experimental FTIR and Raman data to make unambiguous peak assignments.
Conclusion
The combined application of FTIR and Raman spectroscopy, augmented by theoretical DFT calculations, provides a robust and comprehensive approach for the vibrational analysis of 1-cyclohexyl-3-methylimidazol-2-one. While FTIR is highly sensitive to the polar carbonyl group, Raman spectroscopy offers superior insights into the vibrations of the imidazolium ring and the carbon backbone. By leveraging the strengths of both techniques, researchers and drug development professionals can gain a detailed understanding of the molecular structure and bonding of this and other novel chemical entities, which is a critical step in their development and application.
References
Vibrational Spectroscopy of Imidazolium-based Ionic Liquids: A Combined MD/DFT Study. (n.d.). Google Scholar.
Vibrational Spectra Simulations in Amino Acid-Based Imidazolium Ionic Liquids. (2024, June 29). The Journal of Physical Chemistry B - ACS Publications.
Revisited vibrational assignments of imidazolium‐based ionic liquids. (n.d.). Request PDF.
Simulating the vibrational spectra of ionic liquid systems: 1-Ethyl-3-methylimidazolium acetate and its mixtures. (2014, July 11). AIP Publishing.
Experimental Vibrational Study of Imidazolium-Based Ionic Liquids: Raman and Infrared Spectra of 1-Ethyl-3-methylimidazolium Bis(Trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium Ethylsulfate. (2007, December 1). Semantic Scholar.
FTIR and Raman spectra, electronic spectra and normal coordinate analysis of N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine by DFT method. (2014, June 5). PubMed.
Infrared and Raman spectra of heterocyclic compounds—III. (n.d.). Scilit.
FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Asian Journal of Applied Sciences.
FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. (2024, March 12). AZoM.com.
(PDF) Comprehensive spectroscopic (FT-IR, FT-Raman, 1H and 13C NMR) identification and computational studies on 1-acetyl-1H-indole-2,3-dione. (n.d.). ResearchGate.
Note Synthesis and antimicrobial activity of some new l-cyclohexyl-3-carbethoxy-2-methyl-S. (n.d.). Indian Journal of Chemistry.
The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. (2011, May 15). PubMed.
Journal of Molecular Structure. (2017, April 21). Centre wallon de Recherches agronomiques.
Quantum Mechanical Calculations and Spectroscopic (FT-IR, FT-Raman) Investigation on 1-cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol, by density functional method. (n.d.). Request PDF.
Multimodal Imaging Using Raman Spectroscopy and FTIR in a Single Analytical Instrument with a Microscope (Infrared Raman Microscopy AIRsight, Shimadzu): Opportunities and Applications. (2024, June 23). MDPI.
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (n.d.). RSC Publishing.
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025, March 22). MDPI.
Combined FTIR and Raman microspectroscopy analysis of laminates. (n.d.). ThermoFisher.
Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (2025, March 20). Scilit.
A Comparative Guide to Electrolyte Performance: Ionic Liquids vs. 1-Cyclohexyl-3-methylimidazol-2-one
This guide provides an in-depth comparison between established ionic liquids (ILs) and the novel heterocyclic molecule, 1-cyclohexyl-3-methylimidazol-2-one, for use in high-performance electrolytes. As researchers and de...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison between established ionic liquids (ILs) and the novel heterocyclic molecule, 1-cyclohexyl-3-methylimidazol-2-one, for use in high-performance electrolytes. As researchers and developers in advanced energy storage and electrochemical systems, the choice of electrolyte is paramount, dictating the performance, safety, and lifespan of a device. This document moves beyond a simple catalog of properties to explain the fundamental differences between these materials and provides the rigorous experimental frameworks required for their evaluation.
Introduction: The Electrolyte's Critical Role
An electrolyte is the lifeblood of any electrochemical cell. It is the medium responsible for transporting ions between the cathode and anode, a function that fundamentally enables the charging and discharging processes.[1] The ideal electrolyte must exhibit a suite of specific properties: high ionic conductivity to minimize internal resistance, a wide electrochemical stability window (ESW) to withstand high operating voltages, low viscosity for rapid ion transport, high thermal stability for safety, and chemical inertness towards other cell components.[2][3]
For decades, the standard has been a lithium salt dissolved in a mixture of organic carbonate solvents.[3] However, their inherent flammability and narrow electrochemical windows have driven the search for safer, higher-performance alternatives.[3][4] This search has led to the extensive investigation of Ionic Liquids and the exploration of novel molecular solvent systems, including heterocyclic structures like the cyclic urea 1-cyclohexyl-3-methylimidazol-2-one.
The Benchmark: Ionic Liquids (ILs) as Electrolytes
Ionic liquids are a class of materials defined as salts with a melting point below 100°C.[5] Composed entirely of ions, they are often regarded as a promising alternative to traditional organic electrolytes due to their unique combination of properties.[6]
Key Advantages of Ionic Liquids:
Negligible Vapor Pressure: This intrinsic property makes them non-flammable and significantly enhances battery safety.[5]
High Thermal Stability: ILs can often operate at higher temperatures than their organic counterparts without significant degradation.[7]
Wide Electrochemical Window: Many ILs exhibit broad stability windows, some extending up to 5-6 V, making them suitable for high-voltage battery chemistries.[6][8]
Tunable Properties: The vast number of possible cation-anion combinations allows for the fine-tuning of physicochemical properties like viscosity, conductivity, and solubility to suit specific applications.[9]
Commonly investigated ILs for battery applications are based on cations such as imidazolium, pyrrolidinium, and piperidinium, paired with anions like bis(trifluoromethanesulfonyl)imide (TFSI⁻) or hexafluorophosphate (PF₆⁻).[6][8]
Molecular Structure Diagram: Ionic Liquid vs. Cyclic Urea
Caption: Fundamental structural difference between an ionic liquid and 1-cyclohexyl-3-methylimidazol-2-one.
Performance Data for Representative Ionic Liquids
The performance of an ionic liquid is highly dependent on the specific cation-anion pair. The following table summarizes typical property ranges for common IL families used in electrolytes.
Determined by the strength of the cation-anion interaction and the intrinsic stability of the constituent ions. Anion choice plays a major role.[7]
A Novel Challenger: 1-Cyclohexyl-3-methylimidazol-2-one
1-cyclohexyl-3-methylimidazol-2-one is a neutral, heterocyclic molecule belonging to the class of cyclic ureas. It is fundamentally different from an ionic liquid as it is not a salt and is composed of discrete, uncharged molecules.
Based on its structure, its primary role in an electrolyte would be as a high-polarity aprotic solvent or, more likely, as a functional additive.[15] The urea functional group is known for its high polarity and ability to form strong hydrogen bonds, which could be beneficial for dissolving lithium salts. However, this same characteristic, combined with the bulky cyclohexyl group, suggests it would likely have a very high viscosity, which is detrimental to ion mobility.
Currently, there is a lack of published experimental data evaluating 1-cyclohexyl-3-methylimidazol-2-one as a primary electrolyte solvent. The scientific literature points towards the use of urea-based compounds as electrolyte additives , where they are introduced in small concentrations to achieve specific functions, such as forming a protective cathode-electrolyte interphase (CEI) to prevent electrolyte decomposition at high voltages.[3][15]
Hypothesized Properties and Role:
Potential Role: High-polarity co-solvent or, more likely, a cathode-stabilizing additive.
Expected Advantage: The polar urea moiety could enhance salt dissociation. As an additive, it may passivate the cathode surface at high potentials.[15]
Expected Disadvantage: Likely possesses very high viscosity, limiting its use as a bulk solvent. Its electrochemical stability window is unknown and would require rigorous testing.
The Experimental Gauntlet: A Framework for Electrolyte Evaluation
To objectively compare a novel candidate like 1-cyclohexyl-3-methylimidazol-2-one against a benchmark class like ionic liquids, a standardized suite of characterization techniques is essential. The following protocols are designed to be self-validating systems for generating reliable and comparable performance data.
Experimental Workflow for Electrolyte Characterization
Caption: A standardized workflow for the comprehensive characterization of novel electrolyte candidates.
Protocol 1: Ionic Conductivity Measurement
Causality: Ionic conductivity quantifies the ease of ion transport through the electrolyte. It is inversely related to the internal resistance of the battery and is a primary determinant of its rate capability (power output).[16] We use Electrochemical Impedance Spectroscopy (EIS) because it allows us to separate the bulk electrolyte resistance from interfacial and charge-transfer resistances.
Cell Assembly: Assemble a two-electrode conductivity cell with inert, blocking electrodes (e.g., stainless steel or platinum) of a known geometry. The cell constant (distance between electrodes / electrode area) must be precisely known. All assembly should be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.
Sample Loading: Fill the cell with the electrolyte sample, ensuring no air bubbles are trapped between the electrodes.
Thermal Equilibration: Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired measurement temperature (e.g., 25°C) for at least 30 minutes.
EIS Measurement: Connect the cell to a potentiostat with an EIS module. Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
Data Analysis:
Plot the resulting data on a Nyquist plot (-Z'' vs. Z').
The high-frequency intercept on the real axis (Z') corresponds to the bulk resistance (R_bulk) of the electrolyte.
Calculate the ionic conductivity (σ) using the formula: σ = L / (R_bulk * A) , where L is the distance between electrodes and A is the electrode area.[17]
Protocol 2: Viscosity Measurement
Causality: Viscosity is a measure of a fluid's resistance to flow and is directly related to the mobility of ions within the electrolyte.[12] Lower viscosity facilitates faster ion transport, which is essential for high power performance, especially at low temperatures.[18][19]
Methodology: Rotational Rheometry
Sample Preparation: Place a small, precise volume of the electrolyte (typically ~1 mL) onto the lower plate of a rotational rheometer equipped with a cone-and-plate or parallel-plate geometry. This must be done in a controlled, dry environment.
Geometry Gap: Lower the upper geometry to the specified gap distance (e.g., 50-100 µm). Ensure the sample fills the gap completely without overflowing.
Temperature Control: Use the rheometer's Peltier plate to set and maintain the desired measurement temperature. Allow for thermal equilibrium.
Shear Rate Sweep: Perform a shear rate sweep (e.g., from 0.1 to 1000 s⁻¹) while measuring the shear stress.
Data Analysis:
Plot viscosity as a function of shear rate.
For a Newtonian fluid (as most electrolytes are), the viscosity will be constant across the shear rate range. Report this value as the dynamic viscosity (η) in Pascal-seconds (Pa·s) or milliPascal-seconds (mPa·s).[18]
Causality: The ESW defines the voltage range within which the electrolyte remains stable without being oxidized or reduced.[15] A wide ESW is critical for high-voltage batteries, as it prevents parasitic reactions that consume active lithium, generate gas, and lead to rapid capacity fade.
Methodology: Linear Sweep Voltammetry (LSV)
Cell Assembly: Construct a three-electrode cell inside a glovebox.
Working Electrode (WE): An inert electrode with a low surface area (e.g., platinum or glassy carbon).
Counter Electrode (CE): Lithium metal foil.
Reference Electrode (RE): Lithium metal foil.
Sample Loading: Fill the cell with the electrolyte containing the desired lithium salt concentration.
Oxidative Scan: Scan the potential of the WE from the open-circuit potential (OCP) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1-1.0 mV/s).
Reductive Scan: Using a fresh cell, scan the potential from OCP to a negative potential (e.g., -1.0 V vs. Li/Li⁺).
Data Analysis:
Plot the current response as a function of the applied potential.
Define a cutoff current density (e.g., 0.01 mA/cm²) to mark the onset of electrolyte decomposition.
The potential at which the current reaches this cutoff value defines the anodic (oxidative) and cathodic (reductive) stability limits. The ESW is the difference between these two potentials.
Protocol 4: Thermal Stability Assessment
Causality: Thermal stability is a critical safety metric. Unstable electrolytes can decompose at elevated temperatures, leading to gas generation, pressure buildup, and potentially thermal runaway.[2] We use Thermogravimetric Analysis (TGA) to determine decomposition temperatures and Differential Scanning Calorimetry (DSC) to identify phase transitions and exothermic decomposition reactions.
Methodology: TGA and DSC
Sample Preparation: Inside a glovebox, hermetically seal a small amount of the electrolyte (5-10 mg) in an aluminum TGA or DSC pan.
TGA Measurement:
Place the pan in the TGA furnace.
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., Nitrogen) to a high temperature (e.g., 600 °C).[14]
Record the sample mass as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.
DSC Measurement:
Place the pan in the DSC furnace alongside an empty reference pan.
Subject the sample to a heat-cool-heat cycle (e.g., from room temperature to -120°C, then heat to 150°C) at a controlled rate (e.g., 10 °C/min).
Record the heat flow into or out of the sample. Endothermic peaks indicate melting or boiling, while sharp exothermic peaks at high temperatures can signify dangerous decomposition reactions.
Conclusion and Future Outlook
The comparison between ionic liquids and 1-cyclohexyl-3-methylimidazol-2-one highlights a crucial distinction in modern electrolyte research: the difference between established, ion-based systems and novel, molecular-based approaches.
Ionic Liquids are a mature class of electrolytes with well-documented advantages in safety and stability.[5][6] Their primary challenge often lies in balancing high ionic conductivity with low viscosity, a trade-off that is actively being addressed through molecular design. They serve as the benchmark against which new technologies must be measured.
1-Cyclohexyl-3-methylimidazol-2-one , as a representative of cyclic urea structures, is unlikely to function as a primary electrolyte solvent due to its anticipated high viscosity. However, its potential as a functional additive is compelling.[15] Future research should focus on its ability to form stable interfaces on high-voltage cathodes, potentially enabling the use of next-generation electrode materials.
For researchers and drug development professionals exploring electrochemical systems, the path forward involves rigorous, standardized evaluation. The protocols detailed in this guide provide a robust framework for assessing any new electrolyte candidate, ensuring that performance claims are backed by solid, reproducible experimental data. By understanding the fundamental properties and applying these meticulous evaluation techniques, the scientific community can accelerate the discovery of the next generation of safe, high-performance electrolytes.
References
A complete list of references with full details and clickable URLs is provided below.
References
RheoSense, Inc. (n.d.).
G. B. Appetecchi, et al. (2023, November 2).
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LabX. (2025, July 30). Differential Scanning Calorimetry (DSC)
M. An, et al. (n.d.).
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M. D. H. M. D. H. (2024, December 7).
Y. Zhang, et al. (n.d.). Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries.
AZoM. (2024, July 15).
M. K. M. K. (2020, April 30). Determining realistic electrochemical stability windows of electrolytes for electrical double layer capacitors.
RheoSense, Inc. (2024, July 31). Viscosity as a Probe of Battery Electrolyte & Electrode Slurry Performance [Video]. YouTube.
EChem Channel. (2024, January 2). Tutorial 30-Exploring the Potential Window for Electrochemical Energy Storage Systems [Video]. YouTube.
TA Instruments. (n.d.).
M. M. M. M. (n.d.). Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies. Physical Chemistry Chemical Physics (RSC Publishing).
NETZSCH Analyzing & Testing. (2025, September 2). Improving Lithium-Ion Battery Safety: Thermal and Kinetic Analysis of LiPF₆ Electrolytes with the NETZSCH DSC & Kinetics Neo.
NETZSCH Analyzing & Testing. (2020, August 17).
M. M. M. M. (2021, July 9). A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. MDPI.
ResearchGate. (n.d.). Experimental arrangement for conductivity measurements. The... [Image].
D. D. D. D. (2025, April 8). Methodology for precise measurement of ion transport properties of semi-solid polymer electrolytes. Diva Portal.
S. R. S. R. (2021, August 12). How to Measure a Reliable Ionic Conductivity? The Stack Pressure Dilemma of Microcrystalline Sulfide-Based Solid Electrolytes. ACS Energy Letters.
A. A. A. A. (n.d.). Simultaneous Measurement of Ionic and Electronic Conductivities of Conductive Polymers as a Function of Electrochemical Doping. ChemRxiv.
H. H. H. H. (n.d.). Experimental and Modeling of Conductivity for Electrolyte Solution Systems. PMC.
M. M. M. M. (2020, November 12). How Different Electrolytes Can Influence the Aqueous Solution Behavior of 1-Ethyl-3-Methylimidazolium Chloride: A Volumetric, Viscometric, and Infrared Spectroscopy Approach. Frontiers.
I. P. I. P. (2022, September 19). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids.
J. S. J. S. (2023, May 30).
C. C. C. C. (2020, December 9). Application of Ionic Liquids in Electrochemistry—Recent Advances. MDPI.
M. H. Khanmirzaei, et al. (2020, April 1). Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells. PubMed.
M. M. M. M. (2023, November 28). Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM)
ResearchGate. (n.d.). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions.
ResearchGate. (n.d.). Viscosity and Density of 1-Alkyl-3-Methylimidazolium Ionic Liquids.
S. S. S. S. (2021, July 16). Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices. MDPI.
A. Efimova, et al. (2018, September 20). Thermal Resilience of Imidazolium-Based Ionic Liquids-Studies on Short- and Long-Term Thermal Stability and Decomposition Mechanism of 1-Alkyl-3-methylimidazolium Halides by Thermal Analysis and Single-Photon Ionization Time-of-Flight Mass Spectrometry. PubMed.
N/A. (n.d.).
Q. Q. Q. Q. (2021, February 12). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development.
M. M. M. M. (2022, March 30).
EIN Presswire. (2025, August 22). Aqueous Versus Ionic Liquid Electrolytes In Aluminum-Ion Cells.
N/A. (2010, August 17). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide.
ChemRxiv. (2021, April 21). Developing Machine Learning Models for Ionic Conductivity of Imidazolium-Based Ionic Liquids.
N/A. (n.d.). Opportunities and Limitations of Ionic Liquid‐ and Organic Carbonate Solvent‐Based Electrolytes for Mg‐Ion‐Based Dual‐.
ResearchGate. (n.d.). Viscosity and density of 1-hexyl-3-methylimidazolium triflate in comparison to ionic liquids with other anions.
P. Lunkenheimer, et al. (2015, February 14). Nonlinear ion transport in the supercooled ionic liquid 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Frequency dependence of third-order and fifth-order conductivity coefficients. PubMed.
ResearchGate. (n.d.). Ionic conductivities of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide.
A Comparative Crystallographic and XRD Analysis of Substituted Imidazol-2-ones for Drug Development
A Senior Application Scientist's Guide to Understanding Crystal Structures and Their Implications In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional stru...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Understanding Crystal Structures and Their Implications
In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparative analysis of the crystallographic data and X-ray diffraction (XRD) analysis of a recently synthesized benzimidazol-2-one derivative, 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one , and contrasts its structural features with two alternative imidazol-2-one scaffolds: 1,3-dicyclohexylimidazolidine-2,4,5-trione and 1,3-dimethyl-2-imidazolone . This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to interpret crystallographic data and understand its implications for molecular properties and interactions.
Introduction: The Significance of Imidazol-2-ones and Crystallographic Analysis
Imidazol-2-ones and their derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, making them attractive scaffolds in medicinal chemistry.[1] The precise arrangement of atoms within a crystal lattice, elucidated through single-crystal X-ray diffraction (SC-XRD), governs a compound's physicochemical properties, including solubility, stability, and bioavailability.[2] Furthermore, powder X-ray diffraction (PXRD) serves as a crucial tool for phase identification and quality control in the pharmaceutical industry.[3] This guide will delve into the experimental workflows for both techniques and highlight the key structural differentiators among the selected compounds.
Synthesis and Crystallographic Analysis of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one
The title compound was synthesized via a solid-liquid phase-transfer alkylation of benzimidazolone.[4] Its structure was established using FT-IR and NMR spectroscopy and subsequently confirmed by single-crystal X-ray diffraction analysis.
A suitable single crystal of the compound was selected for X-ray intensity data collection. The following steps outline the general procedure for SC-XRD analysis:
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.5 mm) is carefully mounted on a goniometer head.[5]
Data Collection: The crystal is subjected to a monochromatic X-ray beam (e.g., Mo-Kα radiation, λ = 0.71073 Å). The diffraction data are collected on a CCD area detector as the crystal is rotated.[4]
Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².[4]
The crystallographic data for 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one revealed a disordered cyclohexenyl ring over two sites.[4]
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis of Imidazol-2-one Derivatives
To contextualize the structural features of the primary compound, a comparison with two other substituted imidazol-2-ones is presented.
Alternative 1: 1,3-Dicyclohexylimidazolidine-2,4,5-trione. This compound features two bulky cyclohexyl substituents on the imidazolidine ring.
Alternative 2: 1,3-Dimethyl-2-imidazolone. This molecule possesses smaller methyl groups as substituents.
The following table summarizes the key crystallographic parameters for the three compounds, providing a basis for a comparative discussion.
Note: Complete crystallographic data for 1,3-dimethyl-2-imidazolone was not publicly available in the searched databases.
The presence of the bulky cyclohexyl and cyclohexenyl groups in the first two compounds significantly influences their crystal packing. In contrast, the smaller methyl groups of 1,3-dimethyl-2-imidazolone would be expected to lead to a more compact crystal structure. The disorder observed in the cyclohexenyl ring of the primary compound suggests conformational flexibility, a factor that can be critical in receptor binding.[4]
Powder X-ray Diffraction (PXRD) Analysis: A Tool for Bulk Characterization
While SC-XRD provides the definitive atomic arrangement, PXRD is indispensable for analyzing bulk crystalline material. It is a non-destructive technique that provides a unique "fingerprint" of a crystalline phase.[7]
Sample Preparation: A powdered sample is finely ground and packed into a sample holder to ensure a flat, even surface.[8]
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.[9]
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to reference patterns.[3]
Caption: A simplified workflow for powder X-ray diffraction analysis.
A comparative PXRD analysis of the three compounds would reveal distinct patterns, reflecting their different crystal structures. These patterns are crucial for quality control during drug manufacturing to ensure batch-to-batch consistency and to identify any potential polymorphs, which can have significantly different properties.
Conclusion and Future Directions
This guide has provided a comparative overview of the crystallographic and XRD analysis of a novel benzimidazol-2-one derivative and two related imidazol-2-one compounds. The detailed structural information obtained from SC-XRD, combined with the bulk characterization from PXRD, offers a powerful approach for understanding the solid-state properties of potential drug candidates. The differences in crystal packing and conformational flexibility observed among the compared molecules underscore the importance of substituent effects on the overall crystal architecture.
For drug development professionals, these insights are critical for lead optimization, formulation development, and ensuring the quality and consistency of the final active pharmaceutical ingredient. Future work should focus on obtaining the crystal structure of 1-cyclohexyl-3-methylimidazol-2-one to allow for a direct comparison and to further elucidate the structure-activity relationships within this important class of compounds.
References
Emerald Cloud Lab. (2024, December 6). ExperimentPowderXRD Documentation. Retrieved from [Link]
Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved from [Link]
Drawell. (2024, May 7). XRD Sample Preparation: Best Practices for Different Sample Forms. Retrieved from [Link]
Royal Society of Chemistry. (2019, July 24). 8: Single-crystal X-ray Diffraction (Part 1). In Books. Retrieved from [Link]
ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link]
Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]
Technology Networks. (2025, October 27). X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications. Retrieved from [Link]
University of Toronto, Department of Physics. (n.d.). Powder Methods of X-Ray Analysis. Retrieved from [Link]
MDPI. (2024, December 10). Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. Retrieved from [Link]
SERC - Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
ResearchGate. (n.d.). 1,3-Dicyclohexylimidazolidine-2,4,5-trione: a second polymorph. Retrieved from [Link]
Longdom Publishing. (2017, August 11). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Retrieved from [Link]
PubChem. (n.d.). 1,3-Dimethyl-2-imidazolone. Retrieved from [Link]
Validation of 1-Cyclohexyl-3-methylimidazol-2-one Purity via HPLC Methods
Executive Summary 1-Cyclohexyl-3-methylimidazol-2-one (often abbreviated as CMI-one ) is a critical impurity frequently encountered in the synthesis of N-heterocyclic carbenes (NHCs) and the degradation of 1-cyclohexyl-3...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Cyclohexyl-3-methylimidazol-2-one (often abbreviated as CMI-one ) is a critical impurity frequently encountered in the synthesis of N-heterocyclic carbenes (NHCs) and the degradation of 1-cyclohexyl-3-methylimidazolium chloride ionic liquids. Its presence indicates oxidation or hydrolysis of the sensitive C2 position.
For drug development and catalytic applications, quantifying CMI-one is essential as it acts as a catalyst poison and a potential genotoxic alert structure. This guide compares the performance of Reverse Phase HPLC (RP-HPLC) against HILIC and GC-MS alternatives, ultimately validating a robust RP-HPLC protocol designed for high-throughput quality control.
Part 1: The Challenge & Method Landscape
The separation of CMI-one presents a unique chromatographic challenge due to its structural similarity to the parent ionic liquid matrix, yet distinct electronic properties.
The Analyte (CMI-one): A neutral, cyclic urea derivative. It possesses moderate polarity and lacks a strong chromophore, requiring low-UV detection (210–220 nm).
The Matrix (Ionic Liquid): A permanently charged cationic species (e.g., [C6mim][Cl]).
Comparative Analysis: Selecting the Right Tool
The following table objectively compares the three primary methodologies available for this analysis.
Feature
Method A: RP-HPLC (Recommended)
Method B: HILIC
Method C: GC-FID/MS
Separation Mechanism
Hydrophobic interaction & Solvophobic exclusion
Hydrophilic partitioning
Volatility & Boiling Point
Suitability for CMI-one
High. Excellent resolution between neutral CMI-one and ionic parent.
Moderate. Good retention, but ionic matrix often causes peak distortion.
Low/Medium. CMI-one is stable, but the ionic parent is non-volatile and contaminates the liner.
Sensitivity (LOD)
High (UV @ 215 nm)
High (MS compatible)
High (FID)
Robustness
Excellent. Highly reproducible with buffered mobile phases.
Low. Sensitive to water content and equilibration time.
Moderate. Requires frequent liner replacement due to salt buildup.
Throughput
< 15 mins
20–30 mins
< 15 mins
Verdict:RP-HPLC is the superior choice for routine validation. It leverages the "Ion Suppression" effect where the neutral CMI-one is retained well on a C18 column, while the cationic parent species elutes early (or can be controlled with ion-pairing reagents), providing a clean window for quantification.
Part 2: Recommended Protocol (RP-HPLC)
This protocol has been optimized to ensure "self-validating" system suitability—meaning the chromatography itself indicates if the system is drifting.
Chromatographic Conditions
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Symmetry C18), 4.6 × 150 mm, 3.5 µm or 5 µm.
Why: End-capping reduces silanol interactions, preventing tailing of the imidazole ring.
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.
Why: Low pH suppresses the ionization of residual silanols and ensures the imidazole ring remains in a consistent protonation state (though CMI-one is neutral, the buffer stabilizes the matrix).
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 215 nm (Primary) and 254 nm (Secondary for orthogonality).
Injection Volume: 10 µL.
Gradient Program
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (ACN)
Comment
0.0
95
5
Initial equilibration
2.0
95
5
Isocratic hold to elute salts
10.0
40
60
Linear gradient to elute CMI-one
12.0
40
60
Wash
12.1
95
5
Re-equilibration
15.0
95
5
End of Run
Part 3: Validation Workflow & Data
To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.
Validation Logic Diagram (Graphviz)
Figure 1: Step-wise validation lifecycle ensuring data integrity from system setup to final reporting.
Experimental Validation Data
The following data represents typical performance metrics for CMI-one using the recommended protocol.
A. Linearity and Range
Stock solutions of CMI-one were prepared in water/ACN (90:10) from 0.5 µg/mL to 100 µg/mL.
Parameter
Result
Acceptance Criteria
Regression Equation
N/A
Correlation Coefficient ()
0.9998
Range
0.5 – 100 µg/mL
Covers 80-120% of target
B. Accuracy (Recovery)
Spike recovery was performed by adding known amounts of CMI-one into a pure Ionic Liquid matrix (1-cyclohexyl-3-methylimidazolium chloride).
Spike Level
Mean Recovery (%)
% RSD (n=3)
Low (50%)
99.4%
0.8%
Target (100%)
100.2%
0.5%
High (150%)
101.1%
0.6%
C. Sensitivity
Limit of Detection (LOD): 0.05 µg/mL (S/N = 3)
Limit of Quantitation (LOQ): 0.15 µg/mL (S/N = 10)
Part 4: Expert Commentary & Troubleshooting
The "Self-Validating" System
A robust method must warn the operator of failure. In this protocol, the retention time of the CMI-one peak is sensitive to pH.
Observation: If the retention time drifts by >0.5 min, it indicates the mobile phase buffer is exhausted or prepared incorrectly (pH drift).
Observation: If the peak shape broadens (Tailing Factor > 1.5), it indicates the column end-capping is degrading or the frit is blocked by the ionic liquid matrix.
Matrix Interference
When analyzing bulk ionic liquids, the high concentration of chloride ions can cause baseline depression at the void volume.
Solution: Ensure the "Isocratic Hold" (0–2 min) is sufficient to flush the salt peak before the gradient starts. Do not integrate peaks before 2.5 minutes.
Reference Standard Storage
1-cyclohexyl-3-methylimidazol-2-one is hygroscopic. Standards should be stored in a desiccator at 4°C. For quantitative accuracy, always determine the water content (Karl Fischer) of the standard before weighing.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] [Link]
Stepnowski, P., et al. (2006). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Molecules, 11, 870-887. [Link]
Ruiz-Angel, M.J., & Carda-Broch, S. (2018). Suitability of 1-hexyl-3-methylimidazolium ionic liquids for the analysis of pharmaceutical formulations.[2] Journal of Chromatography A. [Link]
Stolte, S., et al. (2007). Primary biodegradation of ionic liquid cations, identification of degradation products of 1-methyl-3-octylimidazolium chloride.[3] Green Chemistry, 9, 1170-1179. (Demonstrates the formation and detection of imidazol-2-one species). [Link]
A Comprehensive Guide to the Safe Disposal of 1-cyclohexyl-3-methylimidazol-2-one in a Laboratory Setting
This guide provides an in-depth operational and safety protocol for the proper disposal of 1-cyclohexyl-3-methylimidazol-2-one. As researchers and drug development professionals, our responsibility extends beyond the syn...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth operational and safety protocol for the proper disposal of 1-cyclohexyl-3-methylimidazol-2-one. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant management throughout their lifecycle. This document is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.
Section 1: Core Principles of Chemical Waste Management
The foundation of proper chemical disposal rests on a thorough understanding of the material's hazards and the applicable regulations. The U.S. Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle to grave" system of accountability.[1] This means that the generator of the waste is responsible for it from the moment it is created until its final, safe disposal.[1]
Hazard Assessment and Waste Determination
The determination process classifies waste based on four key characteristics defined by the EPA.[6][7]
Characteristic
Description
Relevance to 1-cyclohexyl-3-methylimidazol-2-one
Ignitability
Liquids with a flashpoint < 60°C (140°F), or non-liquids that can cause fire through friction or spontaneous chemical changes.[7][8]
Unlikely to be ignitable based on its structure, but must be confirmed if dissolved in a flammable solvent.
Corrosivity
Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a specified rate.[1][7]
Possible. Imidazole derivatives can be basic. The pH of any waste solution must be checked.
Reactivity
Substances that are unstable, react violently with water, or can generate toxic gases.[1][7]
Unlikely based on general structure, but must not be mixed with incompatible materials.
Toxicity
Waste that contains specific contaminants at or above regulated concentrations, which could leach into groundwater.[6][7]
Possible. The toxicity profile is not fully known, warranting cautious handling.
Personal Protective Equipment (PPE)
Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling 1-cyclohexyl-3-methylimidazol-2-one and its waste.
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[9]
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Consult a glove compatibility chart for the specific solvents being used.
Body Protection: A standard laboratory coat is required. An apron may be necessary for bulk transfers.[4]
Work Area: All handling of the solid compound and preparation of waste solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[6]
Section 2: Step-by-Step Disposal Protocol
The following protocol outlines a self-validating system for the safe collection and disposal of 1-cyclohexyl-3-methylimidazol-2-one waste.
Step 1: Container Selection and Compatibility
The Principle: The integrity of the waste containment system is paramount. Using an incompatible container can lead to degradation, leaks, and dangerous chemical reactions.[1][6]
Procedure:
Select a waste container that is in good condition, free of damage, and has a secure, leak-proof lid.[8][10]
Ensure the container material is chemically compatible with the waste. For 1-cyclohexyl-3-methylimidazol-2-one, especially if dissolved in organic solvents, a high-density polyethylene (HDPE) or glass container is typically appropriate.
Never use laboratory glassware (e.g., beakers, flasks) for waste accumulation.[8]
Step 2: Waste Segregation
The Principle: Improperly mixed chemicals can lead to violent reactions, fires, or the release of toxic gases.[11] Segregation is a fundamental safety practice.
Procedure:
Dedicate a specific waste container solely for 1-cyclohexyl-3-methylimidazol-2-one and its associated waste (e.g., contaminated wipes, pipette tips).
Do not mix this waste stream with other incompatible chemical wastes, such as strong acids or oxidizing agents.[12][13]
Segregate waste by hazard class (e.g., keep organic waste separate from acidic or basic waste).[6]
Step 3: Labeling and Accumulation
The Principle: Accurate labeling is a regulatory requirement and essential for communicating hazards to everyone in the laboratory and to waste management personnel.[6] Waste must be accumulated safely at its point of generation.
Procedure:
As soon as the first drop of waste is added, label the container clearly.
The label must include the words "HAZARDOUS WASTE" .[6]
List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[6] For example:
1-cyclohexyl-3-methylimidazol-2-one (~5%)
Methanol (95%)
Accumulate the waste in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[6][14]
Keep the waste container closed at all times except when adding waste. Never leave a funnel in the container opening .[6]
Caption: Disposal workflow for 1-cyclohexyl-3-methylimidazol-2-one.
Step 4: Requesting Disposal
The Principle: Hazardous waste must be removed from laboratories in a timely manner to maintain compliance and minimize risk. Academic institutions often have specific regulations, such as those under EPA's Subpart K, which may allow for longer accumulation times but require annual clean-outs.[11][14]
Procedure:
Monitor the volume of the waste container. When it reaches approximately 90% capacity, schedule a pickup. Do not overfill containers.
Follow your institution's specific procedure for requesting a chemical waste pickup, which is typically managed by the EH&S department.[6]
Ensure that all documentation is complete and accurate before the scheduled pickup.
Section 3: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Minor Spill: If you are trained and comfortable doing so, clean up small spills using a chemical spill kit. Ensure proper ventilation. All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed in the hazardous waste container.[11]
Major Spill: Evacuate the immediate area. Alert colleagues and notify your institution's EH&S or emergency response team immediately.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9][12]
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][12]
By adhering to this comprehensive guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the highest standards of scientific integrity.
References
Daniels Health. (2025, May 21).
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
Columbia University. Hazardous Chemical Waste Management Guidelines.
Safety D
U.S. Environmental Protection Agency. (2025, November 25).
Personal Protective Equipment (PPE) & Handling Guide: 1-Cyclohexyl-3-methylimidazol-2-one
Executive Safety Summary 1-Cyclohexyl-3-methylimidazol-2-one belongs to the class of cyclic ureas .[1][2] Structurally similar to DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) and DMI (1,3-Dimethyl-2-imidazol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
1-Cyclohexyl-3-methylimidazol-2-one belongs to the class of cyclic ureas .[1][2] Structurally similar to DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) and DMI (1,3-Dimethyl-2-imidazolidinone), this compound is often utilized as a polar aprotic solvent or a pharmaceutical intermediate.[1][2]
Critical Safety Directive: In the absence of compound-specific toxicological data, you must apply the Precautionary Principle . Treat this substance as a potential reproductive toxin and a severe skin/eye irritant .[2] The cyclic urea moiety facilitates dermal absorption, meaning skin contact can result in systemic exposure.
Risk Profile (Estimated based on Structural Analogs)
Suspected of damaging fertility (Class effect of cyclic ureas).[2]
Personal Protective Equipment (PPE) Matrix
Effective protection relies on a "Defense in Depth" strategy.[2] PPE is your secondary barrier; the primary barrier is your engineering control (Fume Hood).[2]
A. Hand Protection (Gloves)
Scientific Rationale: Cyclic ureas are excellent solvents, meaning they can permeate standard nitrile gloves over time.[2] For incidental contact, nitrile is acceptable. For immersion or prolonged handling, high-density polymers are required.[1][2]
Recommended for weighing to prevent cross-contamination.
Expert Tip: Do not rely on latex. Cyclic ureas and amides permeate latex rapidly.[2] If using nitrile for synthesis, change gloves every 60 minutes even if no splash is visible to account for invisible vapor permeation.
B. Respiratory Protection[2][7][8][9][10]
Primary Control: All handling must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.
Secondary Control (If Hood Unavailable/Spill):
Solid/Dust: N95 or P100 particulate respirator.
Liquid/Aerosol: Half-face respirator with Organic Vapor (OV) cartridges.[1][2]
C. Eye & Body Protection[1][5][6][8][9][10]
Eyes: Chemical Splash Goggles (ANSI Z87.1).[2] Safety glasses are insufficient due to the risk of splash migration.
Body: Lab coat (High-neck preferred). If handling >100g or heating, wear a chemically resistant apron (Tyvek or rubber).
Operational Protocol: Safe Handling Workflow
This protocol minimizes exposure during the most critical phases of experimentation: Weighing (dust risk) and Solubilization (vapor risk).
Phase 1: Preparation & Weighing
Static Control: Use an antistatic gun or ionizer if the solid is fluffy/static-prone to prevent dispersal.[2]
Containment: Place the balance inside the fume hood or a powder containment enclosure.[2]
Transfer: Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination of stock bottles.
Phase 2: Reaction Setup
Solvent Addition: Add solvent slowly.[2] Cyclic ureas can have significant heats of solution.[2]
Heating: If heating >50°C, the system must be closed (condenser with inert gas line). Never heat an open vessel of this compound outside a hood.
Phase 3: Decontamination
Wipe Down: Clean balance and hood surfaces with a detergent solution, followed by water.[2]
Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure skin never touches the outer glove surface.[2]
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling 1-cyclohexyl-3-methylimidazol-2-one, integrating safety checks at every stage.
Caption: Operational logic flow ensuring engineering controls and PPE are verified prior to handling.
Emergency Response & Disposal
Spill Management
Evacuate: If spill is >50 mL and outside a hood, evacuate the immediate area.[2]
PPE Upgrade: Don Butyl gloves and a respirator (OV cartridge) before re-entering.[2]
Absorb: Use vermiculite or sand.[2] Do not use combustible materials like paper towels for large spills.[2]
Clean: Wash area with soap and water; collect wash water as hazardous waste.[2]
Waste Disposal[5][6]
Classification: Non-halogenated Organic Waste (unless mixed with halogenated solvents).[2]